4-(4-Formylphenoxy)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-formylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYODQZCRZBCXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346651 | |
| Record name | 4-(4-Formylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90178-71-5 | |
| Record name | 4-(4-Formylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Formylphenoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Formylphenoxy)benzonitrile chemical structure and properties
An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
This compound is an aromatic organic compound characterized by a benzonitrile group linked to a formyl-substituted phenoxy group through an ether linkage. This bifunctional structure, containing both a reactive aldehyde and a nitrile group, makes it a potentially valuable intermediate in organic synthesis.
The chemical structure is as follows:
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₉NO₂ | [1][2] |
| CAS Number | 38195-51-6 | Inferred from supplier listings |
| PubChem CID | 613806 | [1] |
| InChI | InChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H | [2] |
| InChIKey | PYODQZCRZBCXPW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C#N | [2] |
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is limited in publicly available literature. The following tables summarize computed properties and predicted spectroscopic data.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 223.23 g/mol | [2] |
| Monoisotopic Mass | 223.06332 Da | [2] |
| XLogP (Predicted) | 2.6 | [2] |
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 224.07060 | 151.3 |
| [M+Na]⁺ | 246.05254 | 162.4 |
| [M-H]⁻ | 222.05604 | 157.1 |
| [M+NH₄]⁺ | 241.09714 | 167.5 |
| [M+K]⁺ | 262.02648 | 156.9 |
| Data sourced from PubChemLite and calculated using CCSbase.[2] |
Synthesis and Characterization
Experimental Protocol: Synthesis
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
4-Cyanophenol
-
4-Fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanophenol (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 4-fluorobenzaldehyde (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the nitrile carbon (δ ~118 ppm), the aldehyde carbonyl carbon (δ >190 ppm), and the aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the aldehyde carbonyl (C=O) stretch around 1690-1715 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 224.07.
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the structural characterization and validation of the final product.
Potential Applications and Biological Relevance
Due to its bifunctional nature, this compound is a promising building block for various applications in materials science and medicinal chemistry.
-
Pharmaceutical Synthesis: The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular scaffolds. The nitrile group is a common pharmacophore in drug design and can participate in various chemical transformations. A related compound, 4-(4-bromo-3-formylphenoxy)benzonitrile, is a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[3] This suggests that derivatives of this compound could be explored for the development of novel therapeutic agents.
-
Polymer Chemistry: The aldehyde functionality allows for its incorporation into polymers through reactions like Schiff base formation, potentially leading to materials with interesting thermal or optical properties.
-
Ligand Synthesis: The molecule can serve as a precursor for designing ligands for catalysis or coordination chemistry, where the nitrile and a derivative of the formyl group can act as binding sites for metal ions.
While no specific biological activities have been reported for this compound itself, the benzonitrile moiety is present in numerous biologically active compounds, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[4] This structural motif warrants further investigation into the potential biological profile of its derivatives.
References
An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile
CAS Number: 90178-71-5
Synonym: 4-(4-Cyanophenoxy)benzaldehyde
This technical guide provides a comprehensive overview of 4-(4-Formylphenoxy)benzonitrile, a key aromatic building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physical properties, synthesis, spectroscopic characterization, and applications.
Chemical Identification and Properties
This compound is an organic compound featuring a benzonitrile moiety linked to a benzaldehyde group through an ether linkage. This unique structure, possessing both a reactive aldehyde and a versatile nitrile group, makes it a valuable intermediate in the synthesis of more complex molecules.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 90178-71-5 | [1] |
| Molecular Formula | C₁₄H₉NO₂ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 86-92 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Good solubility in organic solvents | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 4-cyanophenol with 4-fluorobenzaldehyde. This reaction, a type of Williamson ether synthesis adapted for aromatic substrates, is facilitated by a base in a polar aprotic solvent.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Cyanophenol
-
4-Fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-cyanophenol (1 equivalent) in DMF or DMSO, add potassium carbonate (1.5-2 equivalents).
-
Heat the mixture to a temperature between 80-120 °C.
-
Slowly add 4-fluorobenzaldehyde (1 equivalent) to the reaction mixture.
-
Maintain the reaction at the elevated temperature and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis of this compound.
Spectroscopic Identification
The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected characteristic signals.
Data Presentation: Spectroscopic Data
| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | Aromatic Protons: 7.0 - 8.0 ppm (complex multiplet pattern for the two benzene rings). Aldehyde Proton: ~9.9 - 10.1 ppm (singlet). |
| ¹³C NMR | Nitrile Carbon: ~118 - 120 ppm. Aldehyde Carbonyl Carbon: ~190 - 192 ppm. Aromatic Carbons: ~115 - 165 ppm. |
| IR Spectroscopy | C≡N (Nitrile) stretch: ~2220 - 2230 cm⁻¹. C=O (Aldehyde) stretch: ~1690 - 1710 cm⁻¹. C-O-C (Ether) stretch: ~1240 - 1260 cm⁻¹ (asymmetric) and ~1020-1040 cm⁻¹ (symmetric). |
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1]
-
Pharmaceutical Development: The presence of both an aldehyde and a nitrile functional group allows for a wide range of chemical transformations. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, enabling the design of drugs targeting specific biological pathways.[1] The diaryl ether motif is a common scaffold in many biologically active compounds.
-
Materials Science: This compound is utilized in the production of advanced materials, including polymers and coatings. It is also employed in the creation of fluorescent dyes, which are essential for biological imaging and diagnostics.[1]
While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its utility as a precursor for more complex, biologically active molecules is well-established.[1] The benzonitrile and diaryl ether moieties are known to be present in numerous compounds with diverse pharmacological activities.
References
An In-depth Technical Guide to the Synthesis of 4-(4-Formylphenoxy)benzonitrile
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(4-Formylphenoxy)benzonitrile, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is an aromatic ether nitrile derivative. Its synthesis predominantly relies on the formation of a diaryl ether bond, which can be achieved through several established methods in organic chemistry. The most common and industrially relevant approaches involve nucleophilic aromatic substitution (SNAr) reactions, including the Williamson ether synthesis and the Ullmann condensation. These methods offer reliable routes to the target molecule from readily available starting materials.
Core Synthesis Pathways
The synthesis of this compound is primarily accomplished through the reaction of a phenoxide with an activated aryl halide or through a copper-catalyzed coupling reaction.
Pathway 1: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)
This is a widely used method for the synthesis of diaryl ethers. The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an electron-deficient aromatic ring, displacing a leaving group (typically a halogen). For the synthesis of this compound, two main variations of this pathway exist, differing in the choice of starting materials.
Variation A: From 4-Cyanophenol and 4-Fluorobenzaldehyde
In this variation, 4-cyanophenol is deprotonated by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electron-deficient carbon atom bearing the fluorine atom in 4-fluorobenzaldehyde. The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.
Variation B: From 4-Hydroxybenzaldehyde and 4-Fluorobenzonitrile
Alternatively, 4-hydroxybenzaldehyde can be used as the phenolic starting material, and 4-fluorobenzonitrile as the activated aryl halide. The reaction mechanism is analogous to Variation A, with the phenoxide of 4-hydroxybenzaldehyde attacking the 4-fluorobenzonitrile.
The following diagram illustrates the general workflow for the Nucleophilic Aromatic Substitution pathway.
A Technical Guide to the Spectroscopic Analysis of 4-(4-Formylphenoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Formylphenoxy)benzonitrile (C₁₄H₉NO₂). While experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data were not available in the conducted literature searches, this document presents predicted mass spectrometry data and outlines the standard experimental protocols for acquiring NMR, IR, and mass spectra for aromatic compounds of this nature.
Molecular Structure
Chemical Name: this compound Molecular Formula: C₁₄H₉NO₂ CAS Number: 1174023-14-1[1] Molecular Weight: 223.23 g/mol
Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The following table summarizes the predicted mass spectrometry data for this compound, including various adducts that may be observed.[2]
| Adduct | Predicted m/z |
| [M]⁺ | 223.06277 |
| [M+H]⁺ | 224.07060 |
| [M+Na]⁺ | 246.05254 |
| [M+NH₄]⁺ | 241.09714 |
| [M+K]⁺ | 262.02648 |
| [M-H]⁻ | 222.05604 |
| [M+HCOO]⁻ | 268.06152 |
| [M+CH₃COO]⁻ | 282.07717 |
Data obtained from predicted values.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound were not found in the performed searches. The following sections describe the general protocols for acquiring such data.
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available from the conducted searches. A general procedure for obtaining IR spectra of solid samples is provided below.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of an aromatic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[3] The choice of solvent is crucial as it should not have signals that overlap with the analyte peaks.[4]
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[3] Ensure there are no solid particles, as they can interfere with the magnetic field homogeneity.[3]
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure. Aromatic protons typically resonate in the range of 6.5-8.5 ppm in ¹H NMR, while aromatic carbons appear between 120-170 ppm in ¹³C NMR.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the common methods for obtaining an FT-IR spectrum of a solid sample.
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] KBr is used as it is transparent in the mid-IR region.[7]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[6]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.[6]
2. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (commonly diamond or germanium) is clean.[6]
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6] This technique requires minimal sample preparation.[8]
3. Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
This protocol provides a general procedure for obtaining an EI mass spectrum.
1. Sample Introduction:
-
The sample must be introduced into the ion source in the gas phase. For a solid, thermally stable compound like this compound, a direct insertion probe can be used. The sample is placed on the tip of the probe, which is then inserted into the high vacuum of the ion source and heated to volatilize the sample.[9]
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).[10]
2. Ionization:
-
In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11][12]
-
This collision can eject an electron from the molecule, forming a molecular ion (M⁺•).[11]
-
The high energy of the electrons often causes the molecular ion to fragment into smaller, characteristic ions.[11][12]
3. Mass Analysis and Detection:
-
The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion source and into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.
Caption: Logical workflow for the spectroscopic analysis of an organic compound.
References
- 1. This compound | C14H9NO2 | CID 613806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Solubility and Stability of 4-(4-Formylphenoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the solubility and stability of 4-(4-Formylphenoxy)benzonitrile is not extensively available in public literature. This guide provides inferred properties based on its chemical structure and data from analogous compounds, alongside standardized experimental protocols for its characterization.
Executive Summary
This compound is a bi-functional aromatic molecule featuring a nitrile group and an aldehyde group linked by a stable ether bond. These functional groups dictate its chemical reactivity, solubility, and stability profile. The nitrile moiety is susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid. The aldehyde group is prone to oxidation, yielding a carboxylic acid, or reduction to an alcohol. Understanding these characteristics is critical for its application in drug development and chemical synthesis, ensuring proper handling, formulation, and storage. This document outlines the predicted solubility and stability of this compound and provides detailed protocols for its empirical determination.
Physicochemical Properties
The properties of this compound are inferred from its structure and comparison with structurally similar molecules.
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Likely a solid at room temperature, possibly off-white to pale yellow crystalline powder. |
| Predicted Solubility | Based on its aromatic structure and polar functional groups, it is expected to have low solubility in water and higher solubility in polar organic solvents. |
| Predicted Stability | The ether linkage is generally stable. The primary points of reactivity are the nitrile and aldehyde groups. The compound may be sensitive to strong acids, bases, oxidizing agents, and light. |
Solubility Profile
While quantitative solubility data is not available, a qualitative solubility profile can be predicted. For a related compound, 4-(4-Bromo-3-formylphenoxy)benzonitrile, slight solubility in DMSO and methanol has been reported[][2]. A similar profile is anticipated for this compound.
Table 3.1: Predicted Qualitative Solubility
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low | The polar nitrile and aldehyde groups limit solubility in non-polar solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane (DCM) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Limited hydrogen bonding capability may restrict solubility in protic solvents like water. Alcohols are expected to be better solvents than water.[][2] |
Stability Profile and Potential Degradation Pathways
The stability of this compound is dictated by its aldehyde and nitrile functionalities. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[3].
Potential Degradation Pathways
-
Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis proceeds through a protonated intermediate, while base-catalyzed hydrolysis involves nucleophilic attack by a hydroxide ion. Both pathways can ultimately yield the corresponding carboxylic acid[4][5].
-
Oxidation: The aldehyde group is susceptible to oxidation, which can be promoted by air, light, or oxidizing agents, to form a carboxylic acid[6].
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light[7].
Diagram 4.1: Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to determine the solubility and stability of this compound.
Protocol for Equilibrium Solubility Determination
This protocol is based on the shake-flask method, a standard approach for determining equilibrium solubility.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
HPLC system with UV detector or equivalent quantitative method
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[8].
Diagram 5.1: Workflow for Solubility Determination
Caption: Experimental workflow for equilibrium solubility testing.
Protocol for Forced Degradation Study
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and degradation pathways[3][7].
Objective: To accelerate the degradation of this compound under various stress conditions to assess its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system at a known concentration (e.g., 1 mg/mL)[7].
-
Stress Conditions: Expose the samples to the following conditions in parallel:
-
Acid Hydrolysis: Treat with HCl solutions at room temperature and elevated temperatures (e.g., 60 °C).
-
Base Hydrolysis: Treat with NaOH solutions at room temperature and elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide solution at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
-
Quantify the remaining parent compound.
-
Detect and quantify any degradation products. Use a PDA detector to assess peak purity and an MS detector to help identify the mass of degradants.
-
-
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.
Table 5.1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl to 1 M HCl | RT, 60 °C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH to 1 M NaOH | RT, 60 °C | Up to 7 days |
| Oxidation | 3% H₂O₂ | RT | Up to 24 hours |
| Thermal (Solid) | Dry Heat | 80 °C | Up to 7 days |
| Thermal (Solution) | Solution in an inert solvent | 80 °C | Up to 7 days |
| Photostability | ICH Q1B specified light exposure (UV and Visible) | RT | As per ICH |
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose[8].
Recommended HPLC-UV Method (Starting Point)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method should be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its potential solubility and stability can be inferred from its chemical structure. The molecule is likely to be soluble in polar aprotic solvents and susceptible to degradation via hydrolysis of the nitrile and oxidation of the aldehyde. The detailed protocols provided in this guide offer a robust framework for the empirical determination of these critical parameters, enabling its effective use in research and development.
References
- 2. indiamart.com [indiamart.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
4-(4-Formylphenoxy)benzonitrile: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 4-(4-Formylphenoxy)benzonitrile, a diaryl ether derivative, has emerged as a significant scaffold in medicinal chemistry. Its unique structural features, comprising a reactive formyl group and a nitrile moiety linked by a flexible ether bridge, provide a rich platform for chemical elaboration and the development of diverse bioactive molecules. This technical guide explores the synthesis, chemical properties, and extensive applications of this compound as a core building block in the design and discovery of new drugs targeting a range of diseases, including inflammatory disorders, cancer, and viral infections.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid with the molecular formula C₁₄H₉NO₂. The presence of the aldehyde (formyl) group allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation between a phenol and an aryl halide.
Applications in Medicinal Chemistry
The diaryl ether motif is a privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs and biologically active compounds.[1] This is attributed to its optimal balance of rigidity and flexibility, which allows for favorable interactions with various biological targets. This compound serves as a key starting material or intermediate in the synthesis of compounds with diverse therapeutic applications.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a critical area of research. While direct studies on this compound are limited, research on structurally similar compounds highlights its potential. For instance, chalcone derivatives synthesized from 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile have demonstrated significant in vivo anti-inflammatory and analgesic activities.[2] These findings suggest that the this compound scaffold can be a valuable starting point for the development of new anti-inflammatory drugs.
| Compound ID | Structure | % Inhibition of Edema (at 5h) |
| 4a | 4-bromophenyl substituted chalcone | 65.2 ± 0.3 |
| 4b | 3-bromophenyl substituted chalcone | 68.4 ± 0.5 |
| 4c | 2-bromo-4-fluorophenyl substituted chalcone | 70.1 ± 0.6 |
| 4d | 4-chlorophenyl substituted chalcone | 58.7 ± 0.4 |
| 4e | 4-methoxyphenyl substituted chalcone | 69.5 ± 0.7 |
| 4f | 3-phenyl substituted chalcone | 67.8 ± 0.5 |
| 4g | 4-fluorophenyl substituted chalcone | 62.3 ± 0.3 |
| 4h | 2,4-dichlorophenyl substituted chalcone | 55.1 ± 0.2 |
| Indomethacin (Standard) | - | 75.4 ± 0.8 |
| Data is for chalcone derivatives of the closely related 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile.[2] |
Dermatological Agents: The Case of Crisaborole
A compelling example of the utility of a closely related building block is the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis. The key intermediate in the synthesis of Crisaborole is 4-(4-bromo-3-formylphenoxy)benzonitrile, a brominated analog of this compound.[3] This underscores the importance of the formylphenoxy benzonitrile scaffold in the development of clinically relevant therapeutics. The formyl group in this precursor is reduced to a hydroxymethyl group, which then undergoes further transformations to form the final benzoxaborole ring system of Crisaborole.
Potential as Kinase and PARP Inhibitors
The diaryl ether scaffold is a common feature in many kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial classes of anticancer drugs.[][5] The flexibility of the ether linkage allows these inhibitors to adopt conformations that fit into the ATP-binding pockets of kinases or the NAD⁺ binding site of PARP. The formyl and nitrile groups of this compound offer versatile handles for the synthesis of libraries of potential kinase and PARP inhibitors, enabling structure-activity relationship (SAR) studies to identify potent and selective drug candidates.
Potential in Antiviral Drug Discovery
The development of broad-spectrum antiviral agents is a major goal in medicinal chemistry.[6][7] The diaryl ether core is present in some compounds with reported antiviral activity. The reactive functionalities of this compound make it an attractive starting point for the synthesis of novel antiviral compounds. For example, the formyl group can be used to introduce various heterocyclic moieties known to possess antiviral properties.
Experimental Protocols
General Synthesis of Chalcone Derivatives from a 4-(Formylphenoxy)benzonitrile Analog
The following is a general procedure for the Claisen-Schmidt condensation to synthesize chalcone derivatives, adapted from the synthesis using 3-((4-formyl-2-methoxyphenoxy) methyl) benzonitrile.[2]
Materials:
-
3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile (or this compound)
-
Appropriate acetophenone derivative
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Petroleum ether
Procedure:
-
Dissolve sodium hydroxide (0.4 g, 10 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
To this solution, add the substituted acetophenone (10 mmol) and stir for 15 minutes.
-
Add a solution of 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile (10 mmol) in methanol (10 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Visualizations
Caption: Synthetic pathway for chalcone derivatives.
Caption: Logical workflow for Crisaborole synthesis.
Caption: Potential anti-inflammatory mechanism of action.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its diaryl ether core, combined with strategically placed reactive functional groups, provides a robust platform for the synthesis of a wide range of bioactive molecules. The successful development of the closely related precursor to Crisaborole highlights the clinical relevance of this scaffold. While direct applications are still emerging, the demonstrated potential in synthesizing potent anti-inflammatory agents, and the structural similarity to known kinase and PARP inhibitors, positions this compound as a key molecule for future drug discovery and development endeavors. Researchers and scientists in the field are encouraged to explore the full synthetic potential of this scaffold to unlock new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C14H9NO2 | CID 613806 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Formylphenoxy)benzonitrile is a diaryl ether derivative characterized by the presence of both a formyl and a nitrile functional group. These reactive moieties make it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the compound's synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and data presentation. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis can be achieved through established organic chemistry reactions.
Physicochemical Properties
Quantitative data for this compound and a key related intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, are summarized below for comparative analysis.
| Property | This compound | 4-(4-bromo-3-formylphenoxy)benzonitrile |
| Molecular Formula | C₁₄H₉NO₂ | C₁₄H₈BrNO₂ |
| Molecular Weight | 223.23 g/mol | 302.12 g/mol [1] |
| CAS Number | 613806-37-8 (example) | 906673-54-9[1] |
| Appearance | White to off-white solid (predicted) | White to light yellow solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | 441.9±35.0°C at 760 mmHg |
| Solubility | Soluble in organic solvents like DMSO, DMF, and dichloromethane (predicted) | Moderately soluble in ethanol, DMSO, and dichloromethane |
| Purity | >98% (typical for commercial grades) | ≥95% to >99%[2] |
Synthesis of this compound
The synthesis of this compound can be accomplished through a nucleophilic aromatic substitution reaction, such as the Williamson ether synthesis or an Ullmann condensation. The Williamson ether synthesis is a widely used and generally efficient method for preparing ethers.[3][4] This approach involves the reaction of a phenoxide with an alkyl or aryl halide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
A plausible and efficient route for the synthesis of this compound is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base. The electron-withdrawing nature of the nitrile group on 4-fluorobenzonitrile activates the aromatic ring towards nucleophilic attack by the phenoxide generated from 4-hydroxybenzaldehyde.[5][6]
Caption: Proposed Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies.
Materials:
-
4-hydroxybenzaldehyde
-
4-fluorobenzonitrile
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent), 4-fluorobenzonitrile (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3 x volumes of the aqueous phase).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Historical Context and Related Compounds
While the specific discovery of this compound is not well-documented, the synthesis of its structural analogs is of significant interest in medicinal chemistry. A notable example is 4-(4-bromo-3-formylphenoxy)benzonitrile , a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis. The synthesis of this bromo-derivative often starts from 2-bromo-5-hydroxybenzaldehyde.
The general class of diaryl ethers with nitrile and formyl functionalities serves as a versatile scaffold in drug discovery. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the formyl group is a precursor for various other functional groups through reactions like reductive amination, oxidation, or condensation.
Applications in Research and Development
The bifunctional nature of this compound makes it a versatile building block in several areas:
-
Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel kinase inhibitors, enzyme inhibitors, and receptor modulators. The formyl group allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Materials Science: The rigid aromatic structure and the presence of polar functional groups suggest potential applications in the synthesis of liquid crystals, polymers with specific optical or electronic properties, and metal-organic frameworks (MOFs).
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for the development of new herbicides and pesticides.
Conclusion
This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. Its synthesis is readily achievable through established synthetic methodologies like the Williamson ether synthesis. The presence of two reactive functional groups on a diaryl ether core provides a versatile platform for the design and synthesis of complex molecules with desired biological activities or material properties. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
References
- 1. 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Deep Dive into 4-(4-Formylphenoxy)benzonitrile: Theoretical and Computational Perspectives
For Immediate Release
IVANOVO, Russia – December 27, 2025 – In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for developing novel therapeutic agents and functional materials. This technical guide delves into the theoretical and computational examination of a promising derivative, 4-(4-Formylphenoxy)benzonitrile. By leveraging sophisticated computational techniques, we can elucidate its structural, electronic, and spectroscopic properties, providing a foundational understanding for researchers, scientists, and drug development professionals.
This document outlines the key computational methodologies employed in the study of this compound and related analogues, presents key data in a structured format, and visualizes the computational workflows and potential biological interactions that guide modern research.
Core Computational Analysis: Unveiling Molecular Properties
The theoretical investigation of this compound and its derivatives primarily relies on Density Functional Theory (DFT), a robust quantum mechanical modeling method. Specifically, the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a 6-311++G(d,p) basis set is a common level of theory for these types of molecules.[1] This approach allows for the accurate calculation of ground state geometry, vibrational frequencies, and electronic properties.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | PubChem |
| Molecular Weight | 223.23 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Table 2: Illustrative Optimized Geometrical Parameters (DFT/B3LYP)
Note: This table is illustrative, based on typical data from studies on analogous compounds like 4-(4-formylphenoxy)phthalonitrile. Specific values for the title compound require dedicated computation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (Ether) | ~ 1.37 Å |
| C=O (Aldehyde) | ~ 1.21 Å | |
| C≡N (Nitrile) | ~ 1.16 Å | |
| Bond Angle | C-O-C (Ether) | ~ 118° |
| O=C-H (Aldehyde) | ~ 125° | |
| Dihedral Angle | C-C-O-C | ~ 120° |
Table 3: Key Calculated Vibrational Frequencies and Assignments
Note: This table is representative of data from computational studies on related aromatic nitriles and aldehydes. The assignments are based on Potential Energy Distribution (PED) analysis.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~ 2230 | ν(C≡N) | Nitrile C-N stretch |
| ~ 1700 | ν(C=O) | Aldehyde C=O stretch |
| ~ 1600 | ν(C=C) | Aromatic ring stretch |
| ~ 1250 | ν(C-O-C) | Asymmetric ether stretch |
| ~ 840 | δ(C-H) | Para-substituted ring out-of-plane bend |
Experimental and Computational Protocols
The following section details the standard methodologies for the synthesis and computational analysis of this compound and its analogues.
Synthesis Protocol: Nucleophilic Aromatic Substitution
A common route for the synthesis of diaryl ethers like this compound is through a nucleophilic aromatic substitution reaction.
-
Reactants : p-Hydroxybenzaldehyde and an activated p-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-nitrobenzonitrile).
-
Solvent : A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used.
-
Base : A mild base, typically potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl group of p-hydroxybenzaldehyde, forming a phenoxide intermediate.
-
Reaction Conditions : The reaction mixture is heated, often to temperatures between 80-150 °C, for several hours until completion, which is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, poured into water, and the resulting precipitate is filtered. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.
Computational Protocol: DFT Analysis
The protocol for computational analysis provides insights into the molecule's intrinsic properties.
-
Structure Optimization : The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization. The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set is employed to find the lowest energy conformation.[1]
-
Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Analysis : Key electronic properties are derived from the optimized structure. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map is also generated to identify sites susceptible to electrophilic and nucleophilic attack.
-
NMR Spectra Simulation : Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to complement experimental data.[1]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, which is essential for understanding the multifaceted research involved in drug development.
Potential Role in Drug Development
Benzonitrile derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2] Molecular docking studies are computational techniques used to predict how a molecule binds to the active site of a target protein.
Conclusion
The theoretical and computational analysis of this compound provides indispensable insights into its fundamental properties. Techniques such as DFT are powerful tools for predicting molecular geometry, vibrational spectra, and electronic characteristics, which are crucial for understanding the molecule's behavior and potential applications. This data, combined with molecular docking studies, can guide the rational design of novel benzonitrile derivatives as potential therapeutic agents, particularly in the realm of kinase inhibition. The methodologies and workflows presented here serve as a robust framework for researchers engaged in the exploration and development of new chemical entities for science and medicine.
References
Safety and Handling of 4-(4-Formylphenoxy)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 4-(4-Formylphenoxy)benzonitrile (CAS No. 90178-71-5). The information is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure a high standard of safety in a laboratory and research environment.
Chemical Identification and Properties
This compound is an aromatic compound featuring both a nitrile and a formyl group. These functional groups make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.
| Property | Value |
| CAS Number | 90178-71-5 |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Synonyms | 4-(4-Cyanophenoxy)benzaldehyde |
Hazard Identification and Classification
According to available safety data, this compound is classified as a hazardous substance. The primary hazards are related to eye and skin irritation.[1]
| Hazard Class | GHS Classification |
| Serious Eye Damage/Irritation | Category 2A |
| Skin Sensitization | Category 1 |
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Protocols and Handling
While specific experimental protocols for this compound are not widely published, general safe handling procedures for similar aromatic aldehydes and nitriles should be strictly followed.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is strongly recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water.[1] If skin irritation or rash occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1] Consult a doctor. |
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Accidental Release:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up and shovel.
-
Do not let product enter drains.
-
Dispose of in a suitable, closed container.
-
Toxicological Information
Detailed toxicological data for this compound, such as LD50 or LC50 values, are not currently available in public databases. Researchers should handle this compound with the caution appropriate for a substance with unknown long-term toxicological effects.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Disclaimer
This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. All users should consult the most current Safety Data Sheet provided by the supplier.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases using 4-(4-Formylphenoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Schiff bases derived from 4-(4-Formylphenoxy)benzonitrile. This versatile building block is of significant interest in medicinal chemistry due to the presence of a terminal nitrile group, which can enhance biological activity and improve pharmacokinetic properties. The synthesized Schiff bases have potential applications as antimicrobial, anticancer, and catalytic agents.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone. The nitrile moiety in this compound-derived Schiff bases can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets such as enzymes and receptors.[1][2] This document outlines a general yet detailed protocol for the synthesis, purification, and characterization of these promising compounds.
Data Presentation
Quantitative data for the synthesis of a representative Schiff base, 4-(4-((4-methylphenyl)imino)methyl)phenoxy)benzonitrile, from this compound and p-toluidine is summarized in the table below. Please note that yields and reaction times may vary depending on the specific amine used.
| Parameter | Value | Reference |
| Reactant 1 | This compound | - |
| Reactant 2 | p-Toluidine | - |
| Solvent | Ethanol | [3] |
| Catalyst | Glacial Acetic Acid | [3][4] |
| Reaction Temperature | Reflux (approx. 78 °C) | [4][5] |
| Reaction Time | 3-5 hours | [3][4] |
| Typical Yield | 80-95% | [6] |
| Appearance | Pale yellow solid | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of Schiff bases from this compound.
Materials and Equipment
-
This compound
-
Primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Synthesis of 4-(4-((4-methylphenyl)imino)methyl)phenoxy)benzonitrile
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To the stirring solution, add 1.0 equivalent of the primary amine (e.g., p-toluidine).
-
Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture.[3][4]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours.[3][4] The progress of the reaction should be monitored by TLC.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solvent can be reduced by rotary evaporation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
Characterization
The synthesized Schiff base should be characterized by the following methods:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: Record the FTIR spectrum of the product. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[7][8][9]
-
NMR Spectroscopy: Record the ¹H and ¹³C NMR spectra to confirm the structure of the synthesized Schiff base. The formation of the imine bond is indicated by a characteristic singlet for the azomethine proton (-CH=N-) in the region of 8-9 ppm in the ¹H NMR spectrum.[7][8][10]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of Schiff bases.
Proposed Mechanism of Antimicrobial Action
The nitrile group in the synthesized Schiff bases may contribute to their antimicrobial activity by interacting with bacterial enzymes. One proposed mechanism involves the inhibition of nitrile-metabolizing enzymes, such as nitrilase, which are crucial for certain bacterial metabolic pathways.[11][12][13][14][15]
Caption: Proposed inhibition of bacterial nitrilase by a nitrile-containing Schiff base.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalconference.info [globalconference.info]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 10. jetir.org [jetir.org]
- 11. [PDF] Novel nitrile degrading enzymes in thermophilic bacteria | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 13. Novel nitrile degrading enzymes in thermophilic bacteria - UCL Discovery [discovery.ucl.ac.uk]
- 14. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-(4-Formylphenoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 4-(4-Formylphenoxy)benzonitrile as a key starting material. The synthesized thiazole, pyrimidine, imidazole, and pyridine derivatives have shown potential as antimicrobial and anticancer agents.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of specific pharmacophores can significantly influence the therapeutic properties of these compounds. This compound is a versatile aromatic aldehyde containing a nitrile group, which can be a key building block in the synthesis of diverse heterocyclic systems. The formyl group serves as a reactive site for condensation and cyclization reactions, while the cyano-substituted phenoxy moiety can contribute to the biological activity of the final products. This document outlines established synthetic methodologies, including the Hantzsch thiazole synthesis, Biginelli pyrimidine synthesis, Radziszewski imidazole synthesis, and Kröhnke pyridine synthesis, adapted for the use of this compound.
Synthesis of Thiazole Derivatives
Thiazole rings are present in numerous clinically approved drugs and are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.
General Reaction Scheme: Hantzsch Thiazole Synthesis
The reaction proceeds via the condensation of an α-haloketone with a thioamide. In a one-pot modification, an α-haloaldehyde can be generated in situ from the corresponding aldehyde.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-(4-cyanophenoxy)phenyl)thiazole
This protocol describes a one-pot procedure for the synthesis of a 2-aminothiazole derivative starting from this compound.
Materials:
-
This compound
-
Thiourea
-
Iodine
-
Ethanol
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Add iodine (1.0 eq) to the mixture portion-wise with stirring at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a cold 5% aqueous sodium bicarbonate solution to neutralize the excess acid and precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-(4-cyanophenoxy)phenyl)thiazole.
Quantitative Data
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-Amino-4-(4-(4-cyanophenoxy)phenyl)thiazole | This compound, Thiourea, Iodine | Ethanol | 4-6 | 78 | 85-92 |
Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities such as antimicrobial and anticancer properties. The Biginelli reaction is a well-established multicomponent reaction for the synthesis of dihydropyrimidinones.
General Reaction Scheme: Biginelli Reaction
This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Caption: Multicomponent Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol: Synthesis of Ethyl 4-(4-(4-cyanophenoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 8-10 hours with constant stirring.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water to remove any unreacted urea and catalyst, and dry.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Quantitative Data
| Product | Reagents | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Ethyl 4-(4-(4-cyanophenoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | This compound, Ethyl acetoacetate, Urea | HCl | Ethanol | 8-10 | 78 | 75-85 |
Synthesis of Imidazole Derivatives
The imidazole nucleus is a common feature in many biologically active compounds, including antifungal and anticancer agents. The Radziszewski synthesis provides a straightforward method for the preparation of 2,4,5-trisubstituted imidazoles.
General Reaction Scheme: Radziszewski Imidazole Synthesis
This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).
Caption: Radziszewski synthesis of 2,4,5-trisubstituted imidazoles.
Experimental Protocol: Synthesis of 2-(4-(4-cyanophenoxy)phenyl)-4,5-diphenyl-1H-imidazole
Materials:
-
This compound
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1.0 eq), benzil (1.0 eq), and ammonium acetate (5.0 eq) in glacial acetic acid is placed in a round-bottom flask.
-
The reaction mixture is heated at reflux (approximately 118 °C) for 2-3 hours.
-
After cooling to room temperature, the mixture is poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol or a mixture of ethanol and water to yield the pure imidazole derivative.
Quantitative Data
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-(4-(4-cyanophenoxy)phenyl)-4,5-diphenyl-1H-imidazole | This compound, Benzil, Ammonium acetate | Glacial Acetic Acid | 2-3 | 118 | 80-90 |
Synthesis of Pyridine Derivatives
Pyridine and its derivatives are of great interest in medicinal chemistry due to their wide range of biological activities. The Kröhnke pyridine synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.
General Reaction Scheme: Kröhnke Pyridine Synthesis
This synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. The α,β-unsaturated carbonyl compound (chalcone) can be pre-synthesized from this compound.
Caption: Two-step process for Kröhnke pyridine synthesis.
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine
Step 1: Synthesis of Chalcone
-
Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise at room temperature and stir the mixture for 2-4 hours.
-
The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of the Pyridine
-
Prepare the α-picolinium salt by reacting 2-acetylpyridine with iodine.
-
A mixture of the synthesized chalcone (1.0 eq), the α-picolinium salt (1.0 eq), and ammonium acetate (6.0 eq) in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled and poured into water.
-
The precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pure pyridine derivative.
Quantitative Data
| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2,4,6-Trisubstituted Pyridine | Chalcone, α-Picolinium salt, Ammonium acetate | Glacial Acetic Acid | 4-6 | 118 | 60-75 (overall) |
Biological Activity and Signaling Pathways
Heterocyclic compounds derived from this compound have shown promising biological activities, particularly as anticancer agents. Certain thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1]
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis).[2][3] Tumor growth and metastasis are highly dependent on angiogenesis. Thiazole derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking downstream signaling.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
By inhibiting VEGFR-2, the synthesized thiazole compounds can block the downstream activation of key signaling pathways such as the PLCγ/PKC/MAPK and PI3K/Akt pathways.[2][4] This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The protocols outlined in this document provide a foundation for the efficient synthesis of thiazole, pyrimidine, imidazole, and pyridine derivatives. The demonstrated biological activity of these compounds, particularly as inhibitors of key signaling pathways like VEGFR-2, highlights their potential for further investigation in drug discovery and development programs. Researchers are encouraged to utilize these methodologies to explore the synthesis of novel analogs and to further elucidate their mechanisms of action.
References
- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Formylphenoxy)benzonitrile in Metal-Organic Framework (MOF) Synthesis
Disclaimer: The following application notes and protocols describe a hypothetical Metal-Organic Framework, designated as G-MOF-1 (Google Metal-Organic Framework-1), synthesized using 4-(4-formylphenoxy)benzonitrile. As of the latest literature survey, no specific MOF incorporating this exact ligand has been reported. Therefore, the synthesis procedures, quantitative data, and application protocols are illustrative examples based on established principles of MOF chemistry and are intended to serve as a research and development guide.
Introduction to this compound as a MOF Ligand
This compound is a versatile organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). Its unique trifunctional nature, featuring a nitrile group, a formyl (aldehyde) group, and an ether linkage, offers several advantages for the design of functional materials. The carboxylate group, which can be formed in situ or pre-synthetically from the formyl group, can act as a primary coordination site with metal ions to form the framework structure. The nitrile and the unreacted formyl groups can then be available for post-synthetic modification or can impart specific functionalities to the MOF, such as selective guest binding or catalytic activity. The rigidity of the biphenyl ether backbone contributes to the formation of robust and porous frameworks.[1][2][3][4]
MOFs constructed from such functionalized linkers are promising candidates for a variety of applications, including catalysis, drug delivery, gas storage and separation, and sensing.[5][6][7][8] The aldehyde functionality, for instance, can participate in various organic reactions, making the MOF a potential heterogeneous catalyst.[8] The polar nitrile group can enhance the selective adsorption of polar molecules.[2]
Hypothetical MOF: G-MOF-1
For the purpose of these application notes, we introduce a hypothetical zinc-based MOF, G-MOF-1 , synthesized using this compound as the primary organic linker.
Structural and Physicochemical Properties
The anticipated properties of G-MOF-1 are summarized in the table below. These values are representative of typical zinc-based MOFs with similar pore structures.
| Property | Hypothetical Value for G-MOF-1 |
| Formula | Zn₂(C₁₄H₈NO₂)₂(H₂O)₂·(DMF)ₓ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| BET Surface Area | 1850 m²/g |
| Langmuir Surface Area | 2300 m²/g |
| Pore Volume | 0.95 cm³/g |
| Pore Size | 1.2 nm |
| Thermal Stability | Stable up to 350 °C in N₂ |
Synthesis of G-MOF-1
G-MOF-1 is synthesized via a solvothermal method, a common technique for MOF synthesis.[8][9][10]
Experimental Protocol: Solvothermal Synthesis of G-MOF-1
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 74.3 mg (0.25 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 55.8 mg (0.25 mmol) of this compound in 5 mL of DMF.
-
Combine the two solutions in the scintillation vial.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 48 hours.
-
After 48 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Colorless, crystalline precipitates of G-MOF-1 should be observed.
-
Collect the crystals by centrifugation or filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours. This process, known as solvent exchange, removes the DMF molecules from the pores.
-
After solvent exchange, decant the ethanol and dry the G-MOF-1 crystals under vacuum at 150 °C for 12 hours.
-
The activated G-MOF-1 is now ready for characterization and application studies.
Visualization of G-MOF-1 Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of the hypothetical G-MOF-1.
Application in Heterogeneous Catalysis: Knoevenagel Condensation
The accessible aldehyde groups within the pores of G-MOF-1 make it a potential heterogeneous catalyst for reactions involving aldehydes, such as the Knoevenagel condensation.[8] This reaction is a classic carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone.
Experimental Protocol: Catalytic Knoevenagel Condensation using G-MOF-1
Materials:
-
Activated G-MOF-1
-
Benzaldehyde
-
Malononitrile
-
Ethanol (as solvent)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a round-bottom flask, add 10 mg of activated G-MOF-1.
-
Add 10 mL of ethanol to the flask.
-
Add 1 mmol of benzaldehyde and 1.2 mmol of malononitrile to the suspension.
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion of the reaction, separate the G-MOF-1 catalyst by centrifugation.
-
Wash the catalyst with ethanol and dry it under vacuum for reuse in subsequent catalytic cycles.
-
Isolate the product from the supernatant by evaporating the solvent.
Visualization of Catalytic Cycle:
Caption: Proposed catalytic cycle for the Knoevenagel condensation using G-MOF-1.
Application in Drug Delivery: Doxorubicin Loading and Release
The porous nature and tunable functionality of MOFs make them excellent candidates for drug delivery systems.[5][11] The hypothetical G-MOF-1, with its significant porosity, could be investigated for the encapsulation and controlled release of anticancer drugs like Doxorubicin (DOX).
Experimental Protocol: Doxorubicin Loading and In Vitro Release Study
Materials:
-
Activated G-MOF-1
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
UV-Vis spectrophotometer
Procedure for Drug Loading:
-
Disperse 20 mg of activated G-MOF-1 in 10 mL of a 1 mg/mL solution of DOX in deionized water.
-
Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug loading.
-
Collect the DOX-loaded G-MOF-1 (DOX@G-MOF-1) by centrifugation.
-
Wash the DOX@G-MOF-1 with deionized water to remove any surface-adsorbed drug.
-
Determine the amount of loaded DOX by measuring the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm and subtracting it from the initial concentration.
Procedure for In Vitro Drug Release:
-
Disperse 10 mg of DOX@G-MOF-1 in 10 mL of PBS buffer (pH 7.4 or pH 5.5).
-
Incubate the suspension at 37 °C with gentle shaking.
-
At predetermined time intervals, take a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS buffer.
-
Centrifuge the aliquot to separate the MOF particles.
-
Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm.
-
Plot the cumulative percentage of released DOX as a function of time.
Hypothetical Drug Loading and Release Data:
| Parameter | Hypothetical Value |
| DOX Loading Capacity | 250 mg DOX / g G-MOF-1 |
| Release at pH 7.4 (24h) | 20% |
| Release at pH 5.5 (24h) | 65% |
Visualization of pH-Triggered Drug Release Mechanism:
Caption: Logical diagram of pH-responsive Doxorubicin release from G-MOF-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic ligands for MOF materials|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry [mdpi.com]
- 7. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(4-Formylphenoxy)benzonitrile as a Precursor for Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-formylphenoxy)benzonitrile as a versatile precursor for the synthesis of fluorescent probes, with a particular focus on the detection of formaldehyde in biological systems. The methodologies and data presented are based on the successful design and application of a naphthalene-based fluorescent probe, herein referred to as AENO, which demonstrates the practical utility of this precursor.
Introduction
This compound is a valuable building block in the development of fluorescent probes due to its unique structural features. The formyl group serves as a reactive site for the introduction of various recognition moieties, enabling the design of probes for specific analytes. The benzonitrile group, on the other hand, can be a part of the fluorophore scaffold or can be further modified. This document details the synthesis, photophysical properties, and application of a fluorescent probe derived from a similar precursor for the detection of formaldehyde, a molecule of significant interest in biology and medicine.
Principle of Detection: The 2-Aza-Cope Rearrangement
The detection of formaldehyde by the AENO probe is based on a highly selective chemical reaction known as the 2-aza-Cope rearrangement. This reaction is specific to formaldehyde and does not occur with other reactive carbonyl species, ensuring the high selectivity of the probe.[1]
The signaling pathway for formaldehyde detection using the AENO probe can be visualized as follows:
Caption: Signaling pathway of the AENO fluorescent probe for formaldehyde detection.
Quantitative Data
The photophysical properties of the AENO fluorescent probe are summarized in the table below. These properties are crucial for its application in fluorescence microscopy and other detection methods.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 330 nm | [1] |
| Emission Wavelength (λem) | 452 nm | [1] |
| Stokes Shift | 122 nm | [1] |
| Quantum Yield (Φ) | 0.12 (in the presence of FA) | [1] |
| Detection Limit (LOD) | 0.57 µM | [1] |
| Response Time | < 30 minutes | [1] |
Experimental Protocols
Synthesis of the AENO Fluorescent Probe
The synthesis of the AENO probe from a naphthalene-based precursor demonstrates a practical route for creating formaldehyde-sensitive fluorescent tools.
Caption: Synthetic workflow for the AENO fluorescent probe.
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
Allylamine
-
Ethanol
-
Standard laboratory glassware and reflux setup
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add allylamine (1.2 eq) to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, a yellow precipitate will form.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the solid under vacuum to obtain the AENO probe.
Protocol for In Vitro Formaldehyde Detection
This protocol describes the use of the AENO probe for the detection of formaldehyde in a solution-based assay.
Materials:
-
AENO probe stock solution (1 mM in DMSO)
-
Formaldehyde standard solutions of varying concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a working solution of the AENO probe (e.g., 10 µM) in PBS.
-
Add varying concentrations of formaldehyde to the probe solution.
-
Incubate the solutions at 37°C for 30 minutes.
-
Measure the fluorescence emission spectra with an excitation wavelength of 330 nm.
-
Record the emission intensity at 452 nm.
-
Plot the fluorescence intensity as a function of formaldehyde concentration to generate a calibration curve.
Protocol for Live Cell Imaging of Formaldehyde
This protocol details the application of the AENO probe for visualizing formaldehyde in living cells using fluorescence microscopy.
Caption: Experimental workflow for live-cell imaging of formaldehyde.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
AENO probe stock solution (1 mM in DMSO)
-
Formaldehyde solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation filter)
Procedure:
-
Cell Culture: Seed HeLa cells in a glass-bottom dish and culture in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Add fresh culture medium containing the AENO probe (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Formaldehyde Treatment: Remove the probe-containing medium and add fresh medium containing the desired concentration of formaldehyde. Incubate for another 30 minutes at 37°C. For control experiments, add medium without formaldehyde.
-
Washing: Wash the cells three times with PBS to remove excess probe and formaldehyde.
-
Imaging: Add fresh PBS to the cells and image them using a fluorescence microscope. Use an excitation wavelength around 330 nm and collect the emission around 450 nm. A significant increase in fluorescence intensity in the formaldehyde-treated cells compared to the control cells indicates the presence of formaldehyde.[1]
Conclusion
This compound and its analogs are valuable precursors for the development of fluorescent probes for detecting important biological analytes like formaldehyde. The AENO probe, synthesized from a similar naphthalene-based precursor, serves as a compelling example of a highly selective and sensitive tool for formaldehyde detection in both in vitro and cellular contexts. The straightforward synthesis, clear signaling mechanism, and robust performance make this class of probes highly attractive for researchers in various fields, including cell biology, toxicology, and drug development.
References
High-Yield Synthesis of 4-(4-Formylphenoxy)benzonitrile Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the high-yield synthesis of 4-(4-Formylphenoxy)benzonitrile and its derivatives. The methodologies outlined are based on established nucleophilic aromatic substitution (SNAr) reactions, offering a robust and efficient route to this important class of diaryl ether compounds. Diaryl ethers are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5] The title compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, such as the active pharmaceutical ingredient Crisaborole.[6][7]
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction between 4-cyanophenol and 4-fluorobenzaldehyde. In this reaction, the phenoxide, generated in situ from 4-cyanophenol and a base, acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde at the carbon bearing the fluorine atom. The presence of the electron-withdrawing formyl group in the para position of 4-fluorobenzaldehyde activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.
A general workflow for this synthesis is depicted below:
Experimental Protocol
This protocol is adapted from the synthesis of structurally similar 4-aryloxybenzaldehydes and is optimized for a high yield of the target compound.[8]
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Cyanophenol | ≥98% | Commercially Available |
| 4-Fluorobenzaldehyde | ≥98% | Commercially Available |
| Potassium Carbonate (K2CO3), anhydrous | ≥99% | Commercially Available |
| Dimethyl Sulfoxide (DMSO), anhydrous | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Deionized Water | - | In-house |
| Brine (saturated NaCl solution) | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available |
| Ethanol, 95% | ACS Grade | Commercially Available |
2.2. Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
2.3. Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-cyanophenol (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing deionized water (approximately 10 times the volume of DMSO used).
-
Stir the aqueous suspension for 30 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water to remove residual DMSO and inorganic salts.
-
-
Extraction (Optional, for improved purity):
-
Dissolve the crude solid in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.[9]
-
Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2.4. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O, C-O-C).
-
Mass Spectrometry: To confirm the molecular weight.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol.
| Parameter | Value |
| Molar Ratio (4-cyanophenol:4-fluorobenzaldehyde:K2CO3) | 1 : 1 : 1.5 |
| Reaction Temperature | 120-140 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | > 90% |
| Purity (after recrystallization) | > 98% |
Role in Drug Discovery and Development
The diaryl ether motif is a key structural component in numerous biologically active compounds. Its presence can confer favorable pharmacokinetic properties and facilitate interactions with biological targets. The synthesis of derivatives of this compound can lead to the discovery of novel therapeutic agents.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMSO can facilitate the absorption of chemicals through the skin; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
By following this detailed protocol, researchers can achieve a high-yield synthesis of this compound and its derivatives, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.
References
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols: Purification of 4-(4-Formylphenoxy)benzonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, step-by-step guide for the purification of 4-(4-Formylphenoxy)benzonitrile. The protocols outlined herein are designed to yield a high-purity product suitable for a range of research and development applications. The primary purification techniques covered are recrystallization and column chromatography, which are standard and effective methods for removing common impurities associated with the synthesis of this compound. This guide also includes tabulated data for quick reference and a visual workflow to illustrate the purification process.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science. Its purity is critical for the success of subsequent reactions and the integrity of final products. The most common route to its synthesis is the Williamson ether synthesis, involving the reaction of 4-cyanophenol with 4-fluorobenzaldehyde or 4-chlorobenzonitrile in the presence of a base. This synthesis can result in several impurities, including unreacted starting materials and by-products.
This guide presents two robust methods for the purification of crude this compound: recrystallization and flash column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Potential Impurities
A thorough understanding of potential impurities is crucial for designing an effective purification strategy. Based on a typical Williamson ether synthesis, the following impurities may be present in the crude product:
-
Unreacted Starting Materials: 4-cyanophenol and 4-fluorobenzaldehyde (or a related 4-halobenzonitrile).
-
Base: The inorganic base used in the synthesis (e.g., potassium carbonate, sodium hydride).
-
Side-Products: Small amounts of by-products from potential side reactions.
Physical and Chemical Properties
Knowledge of the physical and chemical properties of this compound is essential for its purification. While specific experimental data for the target compound is limited in publicly available literature, properties can be estimated based on its structure and data from closely related analogs like 4-(4-bromo-3-formylphenoxy)benzonitrile.
| Property | Estimated Value/Observation |
| Molecular Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100°C. The related 4-(4-bromo-3-formylphenoxy)benzonitrile has a melting point of 109-111°C.[1][] |
| Solubility | Likely soluble in polar organic solvents like ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexanes and potentially alcohols like methanol.[1] |
Experimental Protocols
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or in contact with skin.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds on a larger scale, assuming a suitable solvent or solvent system can be identified. For aromatic nitriles and aldehydes, a mixture of a good solvent and a poor solvent often yields the best results. A combination of ethyl acetate and a non-polar solvent like hexanes or toluene is a good starting point. For a related compound, 4-(4-bromo-3-formylphenoxy)benzonitrile, recrystallization from a hot mixture of ethyl acetate and toluene has been reported to yield a product with >99% purity.[3]
Materials and Reagents:
-
Crude this compound
-
Ethyl acetate (ACS grade)
-
Toluene or Hexanes (ACS grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot solution, slowly add toluene or hexanes dropwise until the solution becomes slightly cloudy. This indicates the point of saturation.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization) to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
| Parameter | Condition |
| Solvent System | Ethyl Acetate / Toluene (or Hexanes) |
| Temperature | Dissolve at the boiling point of ethyl acetate. |
| Cooling | Slow cooling to room temperature, then ice bath. |
| Expected Purity | >98% |
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities and is suitable for smaller-scale purifications or when recrystallization is ineffective. Given the aldehyde and nitrile functional groups, this compound is a moderately polar compound. A silica gel stationary phase with a mobile phase of increasing polarity is recommended.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as 95:5 hexanes:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is from 95:5 to 80:20 hexanes:ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes / Ethyl Acetate gradient |
| Initial Eluent | 95:5 Hexanes:Ethyl Acetate |
| Final Eluent | 80:20 Hexanes:Ethyl Acetate (or as needed) |
| Monitoring | TLC with UV visualization |
| Expected Purity | >99% |
Visualization of Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Purification workflow for this compound.
Conclusion
The protocols described in this document provide effective methods for the purification of this compound. Recrystallization is a suitable method for larger quantities where a solvent system with differential solubility is available. Flash column chromatography offers higher resolution and is ideal for smaller scales or when impurities are difficult to remove by recrystallization. The choice of method should be guided by the specific requirements of the researcher, including the initial purity of the crude material, the desired final purity, and the scale of the purification. Proper execution of these protocols will yield a high-purity product suitable for demanding applications in research and development.
References
Application Notes and Protocols: 4-(4-Formylphenoxy)benzonitrile in the Development of Covalent Organic Frameworks (COFs) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising candidates for various applications, including drug delivery.[1] The ability to tailor their building blocks allows for precise control over their chemical and physical properties. 4-(4-Formylphenoxy)benzonitrile is a versatile building block for the synthesis of imine-linked COFs. Its structure, featuring a terminal aldehyde group for covalent bond formation, a benzonitrile group for potential specific interactions, and an ether linkage providing flexibility, makes it an attractive monomer for designing COFs with tailored drug delivery capabilities.
These application notes provide a comprehensive overview of the use of this compound in COF synthesis and their subsequent application in drug delivery systems. Detailed experimental protocols for COF synthesis, characterization, drug loading, and in vitro release are provided to guide researchers in this field.
Data Presentation
The following tables summarize key quantitative data for COFs developed for drug delivery applications. While specific data for a COF synthesized directly from this compound is not yet widely published, the data from a structurally related fluorinated COF (DF-TAPB-COF) is presented as a representative example of the potential performance.[2]
Table 1: Physicochemical Properties of a Representative Imine-Linked COF
| Property | Value | Characterization Method |
| Brunauer-Emmett-Teller (BET) Surface Area | 1356 m²/g | Nitrogen Adsorption-Desorption |
| Pore Size | 1.5 nm | Nitrogen Adsorption-Desorption |
| Thermal Stability (TGA) | Stable up to 400 °C | Thermogravimetric Analysis |
| Crystallinity | High | Powder X-ray Diffraction (PXRD) |
Table 2: Drug Loading and Release Characteristics of a Representative Imine-Linked COF
| Drug | Drug Loading Capacity (wt%) | Drug Encapsulation Efficiency (%) | Release Conditions | Cumulative Release (%) |
| 5-Fluorouracil (5-FU) | 69% | Not Reported | PBS (pH 7.4), 37 °C | >80% after 48h |
| Doxorubicin (DOX) | 46.8 wt% | Not Reported | PBS (pH 5.5), 37 °C | ~90% after 8h |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of an Imine-Linked COF
This protocol describes a general method for the synthesis of an imine-linked COF using an aldehyde-containing monomer like this compound and an amine-containing linker.[3][4]
Materials:
-
This compound (or a similar aldehyde monomer)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (or another suitable amine linker)
-
Pyrex tube
-
Stirring bar
Procedure:
-
To a 4 mL glass vial, add the aldehyde monomer (e.g., this compound, 0.045 mmol) and the amine linker (e.g., TAPB, 0.03 mmol).
-
Add a Teflon stirring bar to the vial.
-
Prepare a solvent mixture of n-butanol, glacial acetic acid, and water. A precise amount of water and acetic acid is crucial for optimal crystallinity.[3][4]
-
Add 0.75 mL of the solvent mixture to the vial.
-
Seal the vial and place it in an oven preheated to 70 °C.
-
Allow the reaction to proceed with stirring for 16 hours.[3]
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product sequentially with anhydrous acetone, tetrahydrofuran (THF), and diethyl ether.
-
Dry the resulting COF powder under vacuum at 80 °C overnight.
Protocol 2: Characterization of the Synthesized COF
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To determine the crystallinity and phase purity of the COF.
-
Procedure: Record the PXRD pattern of the dried COF powder using a diffractometer with Cu Kα radiation. Compare the experimental pattern with the simulated pattern to confirm the structure.
2. Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To determine the surface area and pore size distribution of the COF.
-
Procedure: Before analysis, activate the COF sample by heating under vacuum to remove any trapped solvent. Perform nitrogen adsorption-desorption measurements at 77 K. Calculate the surface area using the BET model and the pore size distribution using the nonlocal density functional theory (NLDFT) method.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the imine linkage.
-
Procedure: Record the FTIR spectrum of the COF sample. The appearance of a characteristic C=N stretching band (typically around 1620 cm⁻¹) and the disappearance of the N-H and C=O stretching bands from the monomers confirm the successful formation of the imine bond.
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the COF.
-
Procedure: Heat the COF sample under a nitrogen atmosphere from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) and monitor the weight loss.
Protocol 3: Drug Loading into the COF
This protocol is a general procedure for loading a therapeutic agent into the porous framework of the COF.
Materials:
-
Synthesized COF powder
-
Drug of interest (e.g., 5-Fluorouracil, Doxorubicin)
-
Organic solvent (e.g., Hexane, Dimethylformamide)
-
Stirring plate and stir bar
-
Centrifuge
Procedure:
-
Disperse a known amount of the activated COF (e.g., 50 mg) in a solution of the drug (e.g., 5 mL of a 0.1 M solution in a suitable solvent).
-
Stir the suspension at room temperature for 24 hours to allow for maximum drug loading.
-
Collect the drug-loaded COF by centrifugation.
-
Wash the collected solid with the pure solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded COF under vacuum.
-
Determine the drug loading content and encapsulation efficiency by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy or HPLC.
Protocol 4: In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of a loaded drug from the COF in a simulated physiological environment.
Materials:
-
Drug-loaded COF
-
Phosphate-Buffered Saline (PBS) solution (pH 7.4 and pH 5.5)
-
Incubator shaker
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of the drug-loaded COF (e.g., 10 mg) in a specific volume of PBS (e.g., 10 mL) in a dialysis bag or a sealed container.
-
Place the container in an incubator shaker set at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for the synthesis and characterization of an imine-linked COF.
Caption: Workflow for drug loading and in vitro release studies using COFs.
References
- 1. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. | Semantic Scholar [semanticscholar.org]
- 2. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 4. chemrxiv.org [chemrxiv.org]
Application Note: Characterization of 4-(4-Formylphenoxy)benzonitrile and Related Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical techniques and protocols for the comprehensive characterization of 4-(4-Formylphenoxy)benzonitrile and its related products. The methodologies outlined are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.
Overview of Analytical Techniques
A multi-faceted analytical approach is crucial for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the molecular structure, mass, purity, and functional groups of the analyte.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound based on spectral analysis of closely related analogues and predictive models.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~9.90 | s | 1H | - | Aldehydic proton (-CHO) |
| ~7.95 | d | 2H | ~8.5 | Aromatic protons ortho to -CHO |
| ~7.70 | d | 2H | ~8.8 | Aromatic protons ortho to -CN |
| ~7.15 | d | 2H | ~8.5 | Aromatic protons ortho to ether linkage |
| ~7.05 | d | 2H | ~8.8 | Aromatic protons ortho to ether linkage |
Solvent: CDCl₃, Reference: TMS. Data is estimated based on analogous structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~191.0 | Aldehydic carbon (C=O) |
| ~162.5 | Aromatic carbon attached to ether oxygen (phenoxy side) |
| ~159.5 | Aromatic carbon attached to ether oxygen (benzonitrile side) |
| ~134.0 | Aromatic protons ortho to -CN |
| ~132.5 | Aromatic protons ortho to -CHO |
| ~131.0 | Aromatic carbon to which -CHO is attached |
| ~118.5 | Nitrile carbon (-CN) |
| ~118.0 | Aromatic protons ortho to ether linkage (benzonitrile side) |
| ~117.0 | Aromatic protons ortho to ether linkage (phenoxy side) |
| ~108.0 | Aromatic carbon to which -CN is attached |
Solvent: CDCl₃. Data is estimated based on analogous structures.[1]
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 224.0706 |
| [M+Na]⁺ | 246.0525 |
| [M-H]⁻ | 222.0560 |
| [M]⁺ | 223.0628 |
m/z: mass-to-charge ratio. Data predicted by computational models.
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2830, ~2730 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~2230 | Strong | Nitrile (C≡N) stretch |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl ether C-O stretch |
Sample preparation: KBr pellet or ATR.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule for structural confirmation.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the measured mass-to-charge ratio with the theoretical value for this compound (C₁₄H₉NO₂).
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound product and quantify any impurities.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a mixture of 60% acetonitrile and 40% water, then ramp to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
-
Column Temperature: 30 °C.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity of the sample can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound (e.g., nitrile, aldehyde, ether, aromatic rings).
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound products.
Caption: Experimental workflow for product characterization.
Caption: Logical relationship of analytical techniques and data.
References
Application Notes and Protocols for the Scalable Synthesis of 4-(4-Formylphenoxy)benzonitrile
Introduction
4-(4-Formylphenoxy)benzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure, featuring a nitrile and a formyl group linked by a diaryl ether, makes it a versatile building block. This document provides detailed protocols for the scalable synthesis of this compound, focusing on the nucleophilic aromatic substitution (SNAr) pathway. This method is advantageous due to its high efficiency, scalability, and the use of readily available starting materials.[1][2] The protocols provided are intended for researchers, scientists, and professionals in drug development and materials science.
Reaction Pathway
The primary scalable synthesis route for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 4-hydroxybenzonitrile (also known as 4-cyanophenol) with an activated aryl halide, typically 4-fluorobenzaldehyde, in the presence of a base. The fluoride acts as a good leaving group, activated by the electron-withdrawing formyl group, facilitating the nucleophilic attack by the phenoxide ion generated from 4-hydroxybenzonitrile.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the scalable synthesis of this compound via nucleophilic aromatic substitution. The data is compiled from analogous reactions reported in the literature.[2][3]
| Parameter | Method A: K₂CO₃ in DMSO | Method B: NaOH in DMF |
| Starting Materials | 4-Hydroxybenzonitrile, 4-Fluorobenzaldehyde | 4-Hydroxybenzonitrile, 4-Fluorobenzaldehyde |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Temperature | 100-140 °C | 120-150 °C |
| Reaction Time | 1-5 hours | 2-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (crude) | >95% | >90% |
| Purification Method | Recrystallization (e.g., from Ethanol/Water) | Recrystallization (e.g., from Isopropanol) |
| Scalability | Readily scalable to multi-kilogram scale. | Scalable, but may require more careful control of base. |
Experimental Protocols
Method A: Synthesis using Potassium Carbonate in DMSO
This protocol is based on a well-established and highly efficient method for the synthesis of diaryl ethers.[1][2]
Materials:
-
4-Hydroxybenzonitrile (1.0 eq)
-
4-Fluorobenzaldehyde (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Deionized Water
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Ethanol
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Brine (saturated NaCl solution)
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Ethyl Acetate
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Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
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To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Add anhydrous DMSO to the flask (approximately 5-10 mL per gram of 4-hydroxybenzonitrile).
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Begin stirring the mixture and heat to 80 °C to facilitate the formation of the potassium phenoxide salt.
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After 30 minutes, add 4-fluorobenzaldehyde (1.05 eq) to the reaction mixture.
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Increase the temperature to 120-140 °C and maintain for 1-5 hours. Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing deionized water (approximately 50 mL per gram of starting material).
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Stir the aqueous mixture for 30 minutes. The crude product will precipitate as a solid.
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Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove residual DMSO and inorganic salts.
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For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.
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Dry the purified product under vacuum at 50-60 °C to a constant weight.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Safety Precautions
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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DMSO can facilitate the absorption of chemicals through the skin. Handle with care.
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4-Fluorobenzaldehyde is a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Potassium carbonate is a mild irritant. Avoid dust inhalation.
This comprehensive guide provides the necessary information for the successful and scalable synthesis of this compound, a key intermediate for various applications in research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Formylphenoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in the synthesis of 4-(4-formylphenoxy)benzonitrile, a key intermediate in various research and development applications. Low yields can be a significant impediment to successful synthesis, and this resource aims to provide practical solutions to overcome common obstacles.
Troubleshooting Guide
Low or inconsistent yields in the synthesis of this compound can arise from several factors related to the reaction conditions, reagents, and purification procedures. The following guide addresses common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the 4-hydroxybenzaldehyde efficiently. 2. Poor Solvent Choice: The solvent may not adequately dissolve the reactants or facilitate the reaction. Protic solvents can hinder the nucleophilicity of the phenoxide. 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed at an adequate rate. 4. Inactive Aryl Halide: The 4-halobenzonitrile may not be sufficiently reactive under the chosen conditions. | 1. Base Selection: Use a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Potassium carbonate (K₂CO₃) is a common and effective choice, but its efficiency can be solvent-dependent. 2. Solvent Optimization: Employ polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents are known to enhance the rate of Williamson ether synthesis. 3. Temperature Adjustment: Increase the reaction temperature. For Williamson ether synthesis, temperatures between 80-150 °C are often effective. For Ullmann condensation, higher temperatures may be required. 4. Aryl Halide Reactivity: 4-Fluorobenzonitrile is generally more reactive than 4-chlorobenzonitrile in nucleophilic aromatic substitution. Consider using the fluoro-analogue if not already in use. |
| Significant Side Product Formation | 1. C-Alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, leading to undesired isomers. 2. Aldehyde Reactivity: The formyl group of 4-hydroxybenzaldehyde may undergo side reactions under basic conditions, such as aldol condensation or Cannizzaro reaction, especially at elevated temperatures. 3. Hydrolysis of Nitrile: The nitrile group can be sensitive to harsh basic or acidic conditions, leading to hydrolysis to the corresponding carboxylic acid. | 1. Mitigating C-Alkylation: This is less common in the synthesis of diaryl ethers compared to alkyl aryl ethers. However, optimizing the reaction temperature and choice of counter-ion (by selecting a different base) can influence the O- vs. C-alkylation ratio. 2. Protecting the Aldehyde: If aldehyde-related side reactions are significant, consider protecting the formyl group as an acetal prior to the ether synthesis. The acetal can be deprotected under acidic conditions after the ether linkage is formed. A patent for a similar compound describes the use of an acetal-protected starting material, achieving a high yield of 97.9%. 3. Controlled Reaction Conditions: Use milder bases and avoid excessively high temperatures and prolonged reaction times to minimize nitrile hydrolysis. Careful monitoring of the reaction progress is crucial. |
| Difficult Product Purification | 1. Co-eluting Impurities: Unreacted starting materials or side products may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product Crystallization Issues: The product may not crystallize readily from the chosen solvent system, leading to low isolated yields. | 1. Optimized Chromatography: Experiment with different solvent systems for column chromatography. A combination of hexanes and ethyl acetate is a common starting point. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio for separation. 2. Recrystallization: Recrystallization is an effective method for purifying the final product. Suitable solvents for recrystallization need to be determined experimentally, but ethanol, methanol, or mixtures of a good solvent (like ethyl acetate or dichloromethane) with a poor solvent (like hexanes) are often effective. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: Williamson ether synthesis or Ullmann condensation?
A1: Both the Williamson ether synthesis (a type of nucleophilic aromatic substitution, SNAr) and the Ullmann condensation can be employed. The Williamson ether synthesis is often preferred due to its use of more common and less toxic copper-free reagents. It typically involves the reaction of 4-hydroxybenzaldehyde with an activated aryl halide like 4-fluorobenzonitrile in the presence of a base. The Ullmann condensation, which uses a copper catalyst, can be effective but often requires higher temperatures and specific ligands to achieve good yields.
Q2: What is the best base to use for the Williamson ether synthesis of this molecule?
A2: The choice of base is critical. While stronger bases like sodium hydride (NaH) can be very effective in deprotonating the phenol, they can also promote side reactions. Potassium carbonate (K₂CO₃) is a widely used, milder base that often provides good yields, especially in polar aprotic solvents like DMF. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option that can sometimes lead to higher yields at lower temperatures.
Q3: What are the optimal solvent and temperature for the Williamson ether synthesis?
A3: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the best choices as they can accelerate the rate of SN2 reactions. A study on the synthesis of similar alkyl aryl ethers reported excellent yields using K₂CO₃ in DMF with microwave irradiation at 90 °C. For conventional heating, temperatures in the range of 80-150 °C are typically employed. It is advisable to monitor the reaction by TLC to determine the optimal reaction time and temperature.
Q4: I am observing a significant amount of an unknown impurity in my reaction mixture. What could it be?
A4: Besides unreacted starting materials, a common side product could be the result of C-alkylation, where the 4-cyanophenyl group attaches to the carbon skeleton of the 4-hydroxybenzaldehyde ring instead of the oxygen atom. Another possibility is the formation of a bis-ether product if there are impurities in the starting materials. If the reaction is run in the presence of air, oxidation of the aldehyde to a carboxylic acid can occur. Spectroscopic analysis (NMR, MS) of the impurity is necessary for definitive identification.
Q5: How can I improve the isolated yield after the reaction is complete?
A5: Purification is a critical step that can significantly impact the final yield. After the reaction, a standard workup involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. The organic layer should be washed with brine to remove residual water and then dried over an anhydrous salt like sodium sulfate. For purification, recrystallization is often a highly effective method to obtain a pure product and can lead to a significant increase in the isolated yield of crystalline material.
Data Presentation
Table 1: Comparison of Bases for Williamson Ether Synthesis of Aryl Ethers (General Observations)
| Base | Typical Solvent(s) | Relative Strength | Reported Yields (for related aryl ethers) | Notes |
| K₂CO₃ | DMF, Acetonitrile | Moderate | Good to Excellent (up to 91% reported) | A cost-effective and commonly used base. |
| NaH | THF, DMF | Strong | High (up to 93% reported) | Requires anhydrous conditions and careful handling due to its reactivity. |
| Cs₂CO₃ | DMF, Toluene | Strong | Good to Excellent | Often allows for milder reaction conditions but is more expensive. |
Note: Yields are highly substrate and condition dependent. The data presented are for illustrative purposes based on related reactions.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a representative procedure based on common practices for Williamson ether synthesis of diaryl ethers.
Materials:
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4-hydroxybenzaldehyde
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4-fluorobenzonitrile
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), 4-fluorobenzonitrile (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
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Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 120-140 °C and stir vigorously.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after several
Side reactions and impurity profiling in 4-(4-Formylphenoxy)benzonitrile reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 4-(4-Formylphenoxy)benzonitrile.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis reaction between a salt of 4-cyanophenol and an activated 4-halobenzaldehyde (commonly 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) in a suitable solvent.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of 4-Cyanophenol | The phenoxide is the active nucleophile. Ensure a sufficiently strong base is used to completely deprotonate the 4-cyanophenol. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The base should be freshly opened or properly stored to ensure its reactivity. An excess of the base (1.5-2 equivalents) can be used to drive the reaction to completion. |
| Low Reactivity of the Aryl Halide | The reactivity of the aryl halide is crucial. 4-Fluorobenzaldehyde is generally more reactive than 4-chlorobenzaldehyde in nucleophilic aromatic substitution. Ensure the quality of the starting aryl halide. |
| Inappropriate Solvent | Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are typically used to facilitate the SNAr reaction.[1] These solvents help to solvate the cation of the phenoxide salt, leaving the anion more nucleophilic. Ensure the solvent is anhydrous, as water can hydrolyze the phenoxide and reduce the reaction efficiency. |
| Reaction Temperature is Too Low | Nucleophilic aromatic substitution reactions often require elevated temperatures to proceed at a reasonable rate. The reaction temperature should typically be maintained between 80-150 °C, depending on the specific reactants and solvent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature. |
| Deactivation of the Catalyst (if used) | In some variations of the Williamson ether synthesis, a phase-transfer catalyst may be used. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted 4-cyanophenol and 4-halobenzaldehyde will be present. Monitor the reaction by TLC or HPLC to ensure it has reached completion. Consider increasing the reaction time or temperature if necessary. |
| Side Reaction: C-Alkylation | Instead of O-alkylation to form the ether, the phenoxide can undergo C-alkylation, leading to the formation of isomers. This is a known side reaction in Williamson ether synthesis.[1] Using a polar aprotic solvent can help to favor O-alkylation. |
| Side Reaction: Hydrolysis of Benzonitrile | If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially under basic conditions at high temperatures. Ensure all reagents and solvents are anhydrous. |
| Side Reaction: Aldehyde Reactions | The formyl group can undergo various side reactions, such as oxidation to a carboxylic acid or reduction to an alcohol, depending on the reaction conditions and the presence of contaminants. Maintaining an inert atmosphere (e.g., under nitrogen or argon) can help prevent oxidation. |
| Dimerization or Polymerization | Under certain conditions, starting materials or the product itself may undergo dimerization or polymerization. This can be minimized by controlling the reaction temperature and concentration of reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Williamson ether synthesis. This involves the reaction of a 4-cyanophenoxide salt with a 4-halobenzaldehyde (typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) in a polar aprotic solvent such as DMF or DMSO at an elevated temperature.
Q2: What are the expected major impurities in the synthesis of this compound?
A2: Based on the Williamson ether synthesis pathway, the expected major impurities include:
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Unreacted starting materials: 4-cyanophenol and 4-halobenzaldehyde.
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Hydrolysis products: 4-(4-Formylphenoxy)benzoic acid or 4-(4-Formylphenoxy)benzamide, if water is present.
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C-alkylation products: Isomeric products where the benzaldehyde moiety is attached to the carbon skeleton of the cyanophenol ring instead of the oxygen atom.
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Bis-ether impurity: Formation of a diaryl ether where another molecule of 4-cyanophenol reacts with the product.
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main product and its impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents.
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups (e.g., nitrile, aldehyde, ether) in the product and to identify potential functional group transformations in impurities.
Q4: How can I purify crude this compound?
A4: Purification can typically be achieved through the following methods:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution or are insoluble at high temperatures.
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Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a hexane/ethyl acetate gradient) is typically used to elute the product and separate it from impurities.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to the flask.
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Reaction Mixture: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 4-cyanophenol.
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Addition of Aryl Halide: Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.
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Heating: Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-8 hours.
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Monitoring: Monitor the progress of the reaction by TLC or HPLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Hypothetical HPLC Impurity Profile of a Crude this compound Synthesis Batch
| Peak No. | Retention Time (min) | Component | Area % | Potential Identity |
| 1 | 3.5 | Impurity A | 1.2 | 4-Cyanophenol (Starting Material) |
| 2 | 5.8 | Impurity B | 0.8 | 4-Fluorobenzaldehyde (Starting Material) |
| 3 | 8.2 | Product | 95.5 | This compound |
| 4 | 9.5 | Impurity C | 1.5 | Isomeric C-alkylation product |
| 5 | 11.1 | Impurity D | 1.0 | 4-(4-Carboxyphenoxy)benzonitrile |
Note: This table is for illustrative purposes. Actual retention times and impurity profiles will vary depending on the specific HPLC method and reaction conditions.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential impurity formation.
Caption: Analytical workflow for impurity profiling and characterization of this compound.
References
Technical Support Center: Optimizing Condensation Reactions of 4-(4-Formylphenoxy)benzonitrile
Welcome to the technical support center for optimizing condensation reactions involving 4-(4-Formylphenoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of stilbene and related derivatives from this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common condensation reactions for this compound?
A1: The most frequently employed condensation reactions for converting this compound into more complex molecules are the Knoevenagel condensation, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. These methods are valued for their ability to form carbon-carbon double bonds, leading to the synthesis of various stilbene and diarylethene derivatives.
Q2: I am observing a low yield in my Knoevenagel condensation with this compound and malononitrile. What are the likely causes?
A2: Low yields in the Knoevenagel condensation of this compound can stem from several factors. Key areas to investigate include the activity of the catalyst, the reaction conditions, and the purity of your starting materials. The electron-withdrawing nature of the nitrile group on the phenoxy ring can also influence the reactivity of the aldehyde.
Q3: My Wittig reaction with this compound is sluggish and giving poor yields. What should I check?
A3: Challenges in Wittig reactions with this substrate often relate to the stability of the ylide and steric hindrance. Ensure your phosphonium salt is fully converted to the ylide by using a sufficiently strong base and anhydrous conditions. The electrophilicity of the aldehyde carbonyl is influenced by the phenoxybenzonitrile moiety, which might require optimization of reaction time and temperature.
Q4: What are some common side products I should be aware of when running these condensation reactions?
A4: In Knoevenagel condensations, potential side reactions include Michael addition of the active methylene compound to the product, forming a bis-adduct, and self-condensation of the aldehyde, particularly with stronger bases. For Wittig and HWE reactions, side products can arise from impurities in the phosphonium salt or phosphonate ester, and in some cases, E/Z isomerization of the desired alkene can occur.
Q5: How can I purify the product of my condensation reaction?
A5: The purification strategy will depend on the physical properties of your product. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. If the product is an oil or if recrystallization does not remove all impurities, column chromatography on silica gel is a standard method.
Troubleshooting Guides
Knoevenagel Condensation: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh or recently purified catalyst. Consider screening different weak bases such as piperidine, ammonium acetate, or DBU. Ensure the correct stoichiometric amount is used. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature; gentle heating (40-80 °C) can often improve rates and yields. Vary the solvent – while polar aprotic solvents like DMF can be effective, greener options like ethanol or even solvent-free conditions have shown success with similar aldehydes. |
| Presence of Water | The Knoevenagel condensation produces water, which can inhibit the reaction. If not running in an aqueous medium, ensure all reagents and glassware are dry. |
| Impure Reactants | Ensure the this compound and the active methylene compound are pure. Impurities can interfere with the catalyst and lead to side reactions. |
Wittig/HWE Reaction: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Incomplete Ylide/Carbanion Formation | Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KHMDS). Ensure anhydrous reaction conditions as ylides and carbanions are moisture-sensitive. A color change (often to deep red or orange) can indicate ylide formation. |
| Poor Aldehyde Reactivity | While the formyl group is activated, steric hindrance or electronic effects from the bulky phenoxybenzonitrile group might slow the reaction. Increase the reaction time and/or temperature. |
| Side Reactions | For base-sensitive substrates, consider milder conditions like the Masamune-Roush modification of the HWE reaction (using LiCl and an amine base).[1] |
| Difficult Product Isolation | The triphenylphosphine oxide byproduct from the Wittig reaction can complicate purification. The HWE reaction is often preferred as the phosphate byproduct is water-soluble and easily removed during aqueous workup.[2] |
Experimental Protocols & Data
Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-(4-(4-cyanophenoxy)benzylidene)malononitrile.
General Procedure: To a solution of this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, water/glycerol), a catalytic amount of a weak base (e.g., piperidine, triethylamine) is added. The reaction is stirred at room temperature or with gentle heating and monitored by TLC. Upon completion, the product often precipitates and can be collected by filtration.
Representative Reaction Conditions:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Ethanol | 65 | 3 | High (quantitative implied) | Based on analogous reaction with 4-(benzyloxy)benzaldehyde[3] |
| None | Water | 50 | 2 | >99 | Based on analogous reaction with benzaldehyde[4] |
| β-Alanine | Water | 20 | 3 | 91 | Based on tandem photooxidation-Knoevenagel of the corresponding alcohol[4][5] |
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a valuable alternative to the Wittig reaction, often providing excellent E-stereoselectivity and a simpler purification process.
General Procedure: A phosphonate ester is deprotonated with a base (e.g., NaH, KHMDS) in an anhydrous solvent (e.g., THF, DMF) to form the phosphonate carbanion. This compound is then added, and the reaction is stirred until completion. The reaction is quenched with an aqueous solution and the product is extracted with an organic solvent.
Key Considerations for HWE Reactions:
| Parameter | Recommendation |
| Base Selection | For simple phosphonates, strong bases like NaH or NaOEt are effective. For base-sensitive substrates, milder conditions such as LiCl with DBU or triethylamine can be used.[1] |
| Stereoselectivity | HWE reactions with simple phosphonates typically favor the (E)-alkene. For (Z)-selectivity, the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) is recommended. |
| Workup | A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, allowing for easy removal during an aqueous workup.[2] |
Visualizing Workflows and Troubleshooting
Caption: Troubleshooting logic for low yield in Knoevenagel condensations.
Caption: General experimental workflow for Wittig and HWE reactions.
References
Technical Support Center: Purification of 4-(4-Formylphenoxy)benzonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-(4-Formylphenoxy)benzonitrile and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, which are commonly synthesized via Williamson ether synthesis.
Q1: My crude product is an oil and does not solidify. How can I purify it?
A1: Oiling out during crystallization is a common issue when impurities are present, depressing the melting point of the compound.
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Potential Causes:
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High concentration of impurities.
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Residual high-boiling solvents (e.g., DMF, DMSO).
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The compound itself has a low melting point.
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Troubleshooting Steps:
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Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. For high-boiling solvents, consider an aqueous work-up and extraction with a volatile organic solvent, followed by evaporation.
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Attempt Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) to the oil and stirring vigorously. This can sometimes induce crystallization or precipitate the product as a solid.
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Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products.[1]
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Q2: After purification by recrystallization, the yield is very low. What can I do to improve it?
A2: Low recovery during recrystallization is a frequent problem that can often be rectified by optimizing the procedure.
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Potential Causes:
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Using an excessive amount of solvent for dissolution.
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The chosen solvent is too good at dissolving the compound, even at low temperatures.
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Cooling the solution too rapidly, leading to the formation of fine crystals that are difficult to filter.
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Premature crystallization during hot filtration.
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Troubleshooting Steps:
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Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Solvent System Optimization: If a single solvent is not providing good recovery, consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[2]
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[2]
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Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
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Q3: TLC analysis of my crude product shows the presence of unreacted starting materials (4-hydroxybenzonitrile and 4-halobenzaldehyde). How can I remove them?
A3: The presence of starting materials is a common issue, especially if the reaction has not gone to completion.
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Troubleshooting Steps:
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Aqueous Wash: If the reaction solvent is immiscible with water, you can perform an aqueous wash. A dilute sodium hydroxide (NaOH) or potassium carbonate (K2CO3) wash will deprotonate and dissolve the unreacted 4-hydroxybenzonitrile into the aqueous layer. Subsequent water washes will help remove residual base.
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Column Chromatography: Column chromatography is highly effective for separating the desired product from both polar (4-hydroxybenzonitrile) and less polar (4-halobenzaldehyde) starting materials. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) will typically elute the 4-halobenzaldehyde first, followed by the desired product, and finally the more polar 4-hydroxybenzonitrile.
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Q4: My purified product is colored, but the literature suggests it should be a white solid. How can I decolorize it?
A4: Colored impurities often arise from side reactions or the degradation of reagents.
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Troubleshooting Steps:
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Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
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Column Chromatography: Highly colored, polar impurities can often be effectively removed by column chromatography as they will typically have strong interactions with the stationary phase.
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Data Presentation
Table 1: Recrystallization Solvent Screening for this compound Derivatives
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Expected Outcome |
| Ethanol | Sparingly Soluble | Soluble | Good for single-solvent recrystallization. |
| Isopropanol | Sparingly Soluble | Soluble | Good alternative to ethanol. |
| Toluene | Sparingly Soluble | Soluble | Suitable for higher melting point derivatives. |
| Ethyl Acetate/Hexane | Soluble in Ethyl Acetate, Insoluble in Hexane | Soluble in Ethyl Acetate | Good two-solvent system for inducing crystallization. |
| Dichloromethane/Hexane | Soluble in Dichloromethane, Insoluble in Hexane | Soluble in Dichloromethane | Effective two-solvent system, good for less polar derivatives. |
Table 2: Typical Column Chromatography Parameters for Purification
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%) |
| Elution Order (Expected) | 1. 4-halobenzaldehyde (less polar) 2. This compound derivative 3. 4-hydroxybenzonitrile (more polar) |
| Loading Technique | Dry loading with silica gel is recommended for better resolution. |
Table 3: Suggested Starting HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while heating and stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a low polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound derivatives.
Caption: Decision-making for selecting a purification method.
References
Improving the stability of 4-(4-Formylphenoxy)benzonitrile in solution
Welcome to the technical support center for 4-(4-Formylphenoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the stability of this compound in solution.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the aldehyde functional group. | The primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid. This can be accelerated by exposure to oxygen, light, and elevated temperatures. It is recommended to prepare fresh solutions before use. If solutions need to be stored, they should be kept at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants can also be considered. |
| Appearance of a new, more polar peak in HPLC analysis during a time-course experiment. | Oxidation of this compound. | The more polar peak is likely the carboxylic acid degradation product, 4-(4-carboxyphenoxy)benzonitrile. To confirm, you can compare the retention time with a standard of the suspected degradant. To mitigate this, follow the stabilization strategies outlined below, such as using deoxygenated solvents and adding an antioxidant. |
| Solution turning yellow or showing precipitate formation upon storage. | Polymerization or other side reactions of the aldehyde. | While oxidation is the primary concern, aldehydes can undergo other reactions. Ensure the solvent is of high purity and free of contaminants that could catalyze side reactions. Storing at low temperatures (2-8°C) will slow down most degradation processes. |
| Low recovery of the compound after storage in certain solvents. | Poor stability in that specific solvent. | The stability of this compound can be solvent-dependent. It is advisable to perform a preliminary stability study in the chosen solvent. Aprotic solvents are generally preferred. If an alcoholic solvent must be used, be aware of the potential for hemiacetal and acetal formation, especially in the presence of acidic or basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most common degradation pathway for this compound is the oxidation of the aldehyde (formyl) group to a carboxylic acid group, forming 4-(4-carboxyphenoxy)benzonitrile. This is a common reaction for aromatic aldehydes and can be initiated by atmospheric oxygen, light, and heat. A study on the related compound, 4-(4-formylphenoxy) phthalonitrile, showed it readily self-oxidized to the corresponding carboxylic acid under ambient conditions in the presence of air[1][2].
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert gas such as nitrogen or argon to prevent oxidation.
-
Light: Protected from light by using amber vials or wrapping the container in aluminum foil.
It is always best practice to prepare solutions fresh for each experiment.
Q3: Can I use antioxidants to improve the stability of my this compound solution?
A3: Yes, adding a radical-scavenging antioxidant can inhibit the auto-oxidation of the aldehyde. Commonly used antioxidants in organic synthesis include butylated hydroxytoluene (BHT) or hydroquinone. A typical concentration to test would be in the range of 0.01-0.1% (w/v). It is important to ensure that the chosen antioxidant does not interfere with your downstream experiments.
Q4: Which solvents are best for dissolving this compound to ensure its stability?
Q5: How can I monitor the stability of my this compound solution?
A5: The stability can be monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector. You can quantify the decrease in the peak area of this compound and the potential increase in the peak area of the corresponding carboxylic acid over time. A detailed protocol for a stability study is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Stability Study of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time at different temperatures.
1. Materials and Reagents:
-
This compound
-
High-purity solvent of choice (e.g., acetonitrile, DMSO)
-
Antioxidant (optional, e.g., BHT)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water)
-
Formic acid or other modifier for mobile phase
-
Calibrated HPLC system with UV detector
-
Temperature-controlled storage chambers (e.g., refrigerator at 4°C, incubator at 25°C, and oven at 40°C for accelerated stability testing)
-
Amber glass vials with screw caps
2. Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
If testing the effect of an antioxidant, prepare a parallel stock solution containing the antioxidant at a specified concentration (e.g., 0.05% w/v BHT).
-
To minimize oxidation from dissolved oxygen, it is recommended to sparge the solvent with an inert gas (e.g., nitrogen) for 15-20 minutes before preparing the solutions.
-
Dispense aliquots of the solution(s) into amber glass vials, flush the headspace with nitrogen before sealing, and label them clearly.
3. Storage Conditions and Time Points:
-
Store the vials at different temperatures:
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Accelerated: 40°C
-
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
4. HPLC Analysis:
-
HPLC System: A standard reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A suitable starting gradient could be 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Procedure:
-
At each time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
-
Inject the sample and record the chromatogram.
-
Quantify the peak area of this compound and any degradation products. The primary degradation product, 4-(4-carboxyphenoxy)benzonitrile, will have a shorter retention time due to its increased polarity.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each storage condition.
-
Summarize the data in a table for easy comparison.
Table 1: Example Data Presentation for Stability Study
| Storage Condition | Time Point | % Remaining of this compound | % Area of Degradation Product |
| 4°C | 0 hr | 100.0 | 0.0 |
| 24 hr | 99.8 | 0.2 | |
| 1 week | 99.5 | 0.5 | |
| 1 month | 98.9 | 1.1 | |
| 25°C | 0 hr | 100.0 | 0.0 |
| 24 hr | 98.5 | 1.5 | |
| 1 week | 92.3 | 7.7 | |
| 1 month | 75.6 | 24.4 | |
| 40°C | 0 hr | 100.0 | 0.0 |
| 24 hr | 90.2 | 9.8 | |
| 1 week | 65.4 | 34.6 | |
| 1 month | 20.1 | 79.9 |
Note: The data in this table is illustrative and not based on experimental results.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for the stability study of this compound.
References
- 1. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04829F [pubs.rsc.org]
How to avoid dimer formation in 4-(4-Formylphenoxy)benzonitrile reactions
Technical Support Center: 4-(4-Formylphenoxy)benzonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid dimer formation and other unwanted side reactions when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of "dimer" formation in reactions with this compound?
A1: The primary cause of what is often referred to as dimer formation or byproduct generation in reactions involving this compound is the Cannizzaro reaction .[1][2][3][4][5] This molecule has an aromatic aldehyde group with no α-hydrogens, making it susceptible to this disproportionation reaction under strongly basic conditions. In the Cannizzaro reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.
Q2: Under what conditions is the Cannizzaro reaction most likely to occur?
A2: The Cannizzaro reaction is most favored under the following conditions:
-
Strongly basic medium : The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly promotes the Cannizzaro reaction.[2][4]
-
High temperatures : Elevated reaction temperatures can increase the rate of the Cannizzaro reaction.
-
High concentration of reactants : Higher concentrations of the aldehyde can lead to an increased likelihood of the bimolecular Cannizzaro reaction.
Q3: How can I avoid the Cannizzaro reaction when using this compound in a Wittig reaction?
A3: To minimize the Cannizzaro reaction during a Wittig olefination, consider the following adjustments:
-
Choice of Base : Use a non-hydroxide base to generate the phosphonium ylide. Bases like sodium hydride (NaH), sodium methoxide (NaOMe), or triethylamine (NEt3) are less likely to promote the Cannizzaro reaction compared to NaOH or KOH.[6]
-
Reaction Temperature : Perform the reaction at lower temperatures. Cooling the reaction mixture can significantly slow down the rate of the Cannizzaro reaction.
-
Order of Addition : Add the aldehyde to the pre-formed ylide solution slowly. This ensures that the concentration of the aldehyde remains low at any given time, favoring the desired Wittig reaction over the bimolecular Cannizzaro reaction.
Q4: Are there any other potential side reactions to be aware of?
A4: Besides the Cannizzaro reaction, other potential side reactions can include oxidation of the aldehyde to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Additionally, in the context of a Wittig reaction, the stereoselectivity (formation of E/Z isomers) can be a factor to control.[7][8]
Q5: How can I purify my product if Cannizzaro byproducts have formed?
A5: If the Cannizzaro reaction has occurred, you will have the corresponding carboxylic acid and alcohol byproducts. These can typically be separated from the desired product using column chromatography on silica gel. The difference in polarity between your target molecule and the alcohol and carboxylic acid byproducts should allow for effective separation.
Troubleshooting Guide: Minimizing Dimer Formation (Cannizzaro Reaction)
This guide provides a systematic approach to troubleshooting and preventing the formation of Cannizzaro reaction byproducts.
Problem: Low yield of the desired product and formation of significant amounts of byproducts (alcohol and carboxylic acid derivatives of this compound).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing byproduct formation.
Quantitative Data Summary
The following table summarizes the expected outcomes based on reaction parameter adjustments to minimize the Cannizzaro reaction.
| Parameter | Condition to Avoid | Recommended Condition | Expected Impact on Cannizzaro Reaction |
| Base | Strong Hydroxides (e.g., 50% NaOH) | Mildly basic conditions, Non-hydroxide bases (NaH, NaOMe, K2CO3)[1][6] | Significant Reduction |
| Temperature | High Temperature | 0°C to Room Temperature | Reduction |
| Aldehyde Addition | Rapid, bulk addition | Slow, dropwise addition | Reduction |
| Solvent | Protic solvents with strong bases | Aprotic solvents (e.g., THF, DMF) | Reduction |
Experimental Protocol: Wittig Olefination of this compound
This protocol provides a detailed methodology for a Wittig reaction, incorporating steps to suppress the Cannizzaro reaction.
Objective: To synthesize the corresponding alkene from this compound via a Wittig reaction while minimizing byproduct formation.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back to 0°C.
-
Add the solution of this compound dropwise to the ylide solution over 30-60 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any potential Cannizzaro byproducts.
-
Reaction Scheme Workflow:
Caption: Key steps in the Wittig olefination of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 5. youtube.com [youtube.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-(4-Formylphenoxy)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Formylphenoxy)benzonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during catalytic reactions involving this molecule.
Troubleshooting Guides
This section addresses specific issues that may arise during the catalytic transformation of this compound.
Issue 1: Low yield or incomplete conversion during the selective reduction of the aldehyde group.
-
Question: I am trying to selectively reduce the formyl group of this compound to a hydroxyl group using a palladium catalyst, but I am observing low yields and the presence of starting material. What are the possible causes and solutions?
-
Answer: Low yields or incomplete conversion in the selective hydrogenation of the aldehyde can be attributed to several factors:
-
Catalyst Activity: The activity of your palladium catalyst may be insufficient. Ensure you are using a high-quality catalyst. Palladium on various supports like carbon (Pd/C) or encapsulated palladium catalysts like Pd(0)EnCat™ 30NP are known to be effective.[1][2] A magnetic material supported palladium catalyst (γ-Fe2O3@HAP-Pd) has also shown excellent activity for aldehyde hydrogenation at room temperature.[3]
-
Reaction Conditions: Hydrogen pressure and reaction time are critical. While some catalysts work at atmospheric pressure, increasing the hydrogen pressure (e.g., up to 10 bar) can significantly improve the reaction rate and conversion.[3] Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by TLC or GC-MS is recommended.
-
Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol or aqueous solutions are often used for hydrogenation reactions.
-
Catalyst Deactivation: The catalyst might be deactivated by impurities in the starting material or solvent. Ensure the purity of your this compound and use high-purity solvents.
-
Issue 2: Unwanted side products are observed during the reduction of the aldehyde.
-
Question: During the catalytic hydrogenation of the formyl group, I am observing the formation of 4-(4-methylphenoxy)benzonitrile and/or the reduction of the nitrile group to an amine. How can I minimize these side reactions?
-
Answer: The formation of side products indicates a lack of selectivity. Here’s how to address this:
-
Chemoselectivity of the Catalyst: The key is to use a catalyst that is highly selective for the aldehyde group over the nitrile and is less prone to causing hydrogenolysis. Palladium-based catalysts are generally good for the selective hydrogenation of aldehydes.[4] For instance, a palladium catalyst synthesized from K2PdCl4 and 1,1′-binaphthyl-2,2′-ylenediamine has demonstrated high selectivity for aldehyde reduction.[4]
-
Reaction Temperature: Temperature plays a crucial role. Higher temperatures (e.g., 70°C) can promote the deoxygenation (hydrogenolysis) of the resulting benzyl alcohol to a methyl group.[3] To favor the formation of the alcohol, conduct the reaction at room temperature.[1][3]
-
Issue 3: Difficulty in oxidizing the aldehyde to a carboxylic acid without affecting the nitrile group.
-
Question: I want to oxidize the formyl group of this compound to a carboxylic acid, but I am concerned about the potential hydrolysis of the nitrile group. What conditions should I use?
-
Answer: Selective oxidation of the aldehyde is achievable with the right choice of oxidant and reaction conditions.
-
Mild Oxidizing Agents: Use mild oxidizing agents that are selective for aldehydes. A common and effective method is the Tollens' test, which uses a silver-ammonia complex ([Ag(NH₃)₂]⁺) to oxidize aldehydes to carboxylates with high selectivity.[7] Another option is to use potassium permanganate (KMnO₄) under controlled pH conditions (neutral or slightly alkaline) and at low temperatures to minimize the risk of nitrile hydrolysis.
-
Spontaneous Oxidation: Interestingly, a related compound, 4-(4-formylphenoxy)phthalonitrile, has been observed to self-oxidize to the corresponding carboxylic acid at ambient conditions when open to the air during crystallization.[8][9] This suggests that for some applications, prolonged exposure to air or oxygen might be sufficient, although this method may not be suitable for achieving high yields in a controlled manner.
-
Avoiding Harsh Acidic or Basic Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.[10] Therefore, it is crucial to perform the oxidation under neutral or mildly basic conditions if the nitrile group needs to be preserved.
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What is the best catalyst for the selective reduction of the aldehyde group in this compound?
-
A1: Palladium-based catalysts are highly recommended for their efficiency and selectivity in aldehyde hydrogenation.[4] Specific examples include palladium on carbon (Pd/C), Pd(0)EnCat™ 30NP, and custom-synthesized palladium catalysts.[1][3] The choice may depend on the scale of the reaction and the desired reaction conditions.
-
-
Q2: Can I use a nickel-based catalyst for the reduction of the nitrile group?
-
A2: Yes, Raney Nickel is a common catalyst for the reduction of nitriles to primary amines.[11] However, it is important to note that it will also reduce the aldehyde group. Therefore, this catalyst is suitable if the desired product is 4-(4-aminomethylphenoxy)benzaldehyde, which would likely require protection of the aldehyde first, or if the complete reduction of both functional groups is intended.
-
Reaction Optimization
-
Q3: How can I optimize the reaction conditions for the catalytic hydrogenation of the aldehyde?
-
A3: Optimization should focus on temperature, hydrogen pressure, solvent, and catalyst loading. Start with room temperature and atmospheric or slightly elevated hydrogen pressure.[1][3] Use a protic solvent like ethanol. Monitor the reaction over time to determine the optimal reaction duration. A catalyst loading of 1-5 mol% is a typical starting point.
-
-
Q4: What is the best way to monitor the progress of these reactions?
-
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for side products, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
-
Experimental Protocols & Data
Below are representative experimental protocols and data for key reactions involving this compound.
Table 1: Catalyst Performance in Selective Aldehyde Hydrogenation
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Selectivity to Alcohol (%) | Reference |
| γ-Fe₂O₃@HAP-Pd | Hydroxyapatite on γ-Fe₂O₃ | Room Temp. | 10 | Water | >99 | >99 | [3] |
| Pd(0)EnCat™ 30NP | Polyurea | Room Temp. | 1 (balloon) | Ethanol | 96 | >95 | [1][2] |
| Pd/C (5%) | Carbon | Room Temp. | 1 (balloon) | Ethanol | >95 | Variable (risk of hydrogenolysis) | General Knowledge |
Experimental Protocol: Selective Hydrogenation of this compound to 4-(4-(Hydroxymethyl)phenoxy)benzonitrile
-
Preparation: In a hydrogenation vessel, dissolve this compound (1.0 g, 4.48 mmol) in ethanol (20 mL).
-
Catalyst Addition: Carefully add the palladium catalyst (e.g., 5 mol% Pd/C or Pd(0)EnCat™ 30NP) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-10 bar) with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the celite pad with ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.
Experimental Protocol: Oxidation of this compound to 4-(4-Carboxyphenoxy)benzonitrile
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 g, 4.48 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Oxidant Addition: While stirring at 0°C, slowly add a solution of potassium permanganate (KMnO₄) in water. The amount of KMnO₄ should be slightly in excess (e.g., 1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Work-up: Quench the reaction by adding a small amount of sodium bisulfite solution to destroy any excess KMnO₄. Acidify the mixture with dilute HCl, which will precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude 4-(4-Carboxyphenoxy)benzonitrile. Further purification can be achieved by recrystallization.
Visualizations
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting the appropriate catalyst or reagent based on the desired chemical transformation of this compound.
Troubleshooting Logic for Aldehyde Reduction
References
- 1. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst and its application in equilibrium displacement in a one-enzyme procedure using ω-transaminase - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. Aldehyde - Wikipedia [en.wikipedia.org]
- 8. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Common pitfalls in the characterization of 4-(4-Formylphenoxy)benzonitrile compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Formylphenoxy)benzonitrile and related compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the potential side reactions?
A1: The most common synthetic route is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. For this compound, this typically involves the reaction of 4-cyanophenol with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde in the presence of a base.
Potential Side Reactions:
-
Elimination Reaction: If the alkyl halide is sterically hindered (secondary or tertiary), an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct. To minimize this, it is preferable to use a primary halide.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at a carbon atom on the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of an undesired isomer. The choice of solvent can influence the ratio of O- to C-alkylation.[1]
-
Reaction with Solvent: In some cases, the reagents can react with the solvent, especially if protic solvents like alcohols are used, which can reduce the nucleophilicity of the phenoxide.
Troubleshooting Guides
Synthesis
Q2: My Williamson ether synthesis of this compound is giving a low yield. What are the possible causes and solutions?
A2: Low yields in the Williamson ether synthesis can be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Low Yield in Williamson Ether Synthesis
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inefficient Deprotonation of 4-Cyanophenol | Ensure the base is strong enough to fully deprotonate the phenol (pKa ~10). | Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). |
| Poor Nucleophilicity of the Phenoxide | The choice of solvent can affect the reactivity of the phenoxide. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[1] | Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).[1] |
| Side Reactions (Elimination/C-Alkylation) | Analyze the crude product by NMR or MS to identify byproducts. | If elimination is observed, ensure your halide is primary. To minimize C-alkylation, control the reaction temperature and consider solvent effects.[1] |
| Decomposition of Starting Materials or Product | The aldehyde functionality can be sensitive to the reaction conditions. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature. |
Purification
Q3: I am having difficulty purifying this compound by column chromatography. What are some common issues and how can I resolve them?
A3: Column chromatography of this compound can be challenging due to the presence of polar functional groups and potential impurities with similar polarities.
Common Column Chromatography Issues and Solutions
| Problem | Potential Cause | Solution |
| Compound streaks or does not move from the baseline | The compound is too polar for the chosen eluent. | Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended. |
| Poor separation from an acidic impurity | The aldehyde has oxidized to the carboxylic acid, which strongly interacts with the silica gel. | Neutralize the silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (1-2%). Alternatively, wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) before chromatography to remove the acidic impurity. |
| Compound decomposes on the column | The silica gel is acidic and may be catalyzing the degradation of the compound. | Use deactivated silica gel or an alternative stationary phase like alumina. |
| Co-elution of impurities | Impurities have similar polarity to the desired product. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Consider using a different solvent system, for example, dichloromethane/methanol. |
Characterization
Q4: I am seeing an unexpected peak in the 1H NMR spectrum of my this compound sample. How can I identify the impurity?
A4: Unexpected peaks in an NMR spectrum can arise from several sources. The most common impurity is the corresponding carboxylic acid, 4-(4-carboxyphenoxy)benzonitrile, formed by the oxidation of the aldehyde.
¹H NMR Chemical Shift Comparison (Predicted in CDCl₃)
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Carboxylic Acid Proton (COOH) |
| This compound | ~9.9 ppm (singlet) | ~7.0-8.0 ppm (multiplets) | - |
| 4-(4-Carboxyphenoxy)benzonitrile | - | ~7.0-8.2 ppm (multiplets) | >10 ppm (broad singlet) |
Note: These are predicted chemical shifts and may vary slightly depending on the solvent and concentration.
Another common source of extraneous peaks is residual solvent from the purification or reaction. Refer to standard tables of NMR solvent impurities for identification.
Q5: The mass spectrum of my sample shows a peak that is 16 amu higher than the expected molecular ion for this compound. What could this be?
A5: A peak at M+16 is a strong indication of the presence of the oxidized product, 4-(4-carboxyphenoxy)benzonitrile. The addition of an oxygen atom increases the molecular weight by approximately 16 amu.
Predicted Mass Spectrometry Fragmentation
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses |
| This compound | 223 | 194 ([M-CHO]⁺), 121 ([C₇H₅O]⁺), 102 ([C₇H₄N]⁺), 76 ([C₆H₄]⁺) |
| 4-(4-Carboxyphenoxy)benzonitrile | 239 | 222 ([M-OH]⁺), 194 ([M-COOH]⁺), 121 ([C₇H₅O₂]⁺), 102 ([C₇H₄N]⁺), 76 ([C₆H₄]⁺) |
Note: Fragmentation patterns are predicted based on typical behavior of these functional groups.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
-
Reagents and Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF, 5 mL per mmol of 4-cyanophenol).
-
Flush the apparatus with an inert gas (e.g., nitrogen).
-
-
Reaction:
-
Add 4-fluorobenzaldehyde (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for established laboratory safety protocols. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Enhancing the reactivity of the formyl group in 4-(4-Formylphenoxy)benzonitrile
Technical Support Center: 4-(4-Formylphenoxy)benzonitrile
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the reactivity of this compound's formyl group.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the reactivity of the formyl group in this compound?
A1: The reactivity of the formyl group (an aldehyde) is primarily governed by the electrophilicity of the carbonyl carbon. In this specific molecule, two key electronic effects are at play:
-
Electron-Withdrawing Group (EWG): The nitrile group (-C≡N) is a strong electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the entire benzene ring system, which in turn makes the formyl carbon more electron-deficient and, therefore, more reactive towards nucleophiles.
-
Ether Linkage (-O-): The phenoxy ether linkage can donate electron density to the aldehyde-bearing ring via resonance, which would slightly decrease the reactivity of the formyl group. However, the effect of the powerful nitrile group is generally more dominant.
Q2: My this compound starting material shows an impurity. What could it be?
A2: A common issue with aromatic aldehydes is their propensity for oxidation. A related compound, 4-(4-formylphenoxy) phthalonitrile, has been observed to readily self-oxidize to the corresponding carboxylic acid [4-(4-carboxylphenoxy) phthalonitrile] under ambient, open-air conditions.[1] It is highly probable that your starting material is contaminated with 4-(4-Carboxyphenoxy)benzonitrile. This can be checked via techniques like NMR, IR (looking for a broad O-H stretch), or mass spectrometry.
Q3: Can the formyl group be displaced or substituted during a reaction?
A3: While less common for this specific substrate, studies on other 4-formyl phenols have shown that under certain basic conditions with active alkyl halides, the formyl group can be substituted.[2] This is a potential side reaction to consider if you are running reactions under strong basic conditions, especially at elevated temperatures.
Troubleshooting Guide: Enhancing Formyl Group Reactivity
This guide addresses common issues encountered during reactions involving the formyl group of this compound.
Issue 1: Slow or Incomplete Reaction with a Nucleophile (e.g., Amine, Grignard Reagent, Wittig Ylide)
-
Question: I am attempting a reaction (e.g., reductive amination, Wittig olefination) with this compound, but the reaction is extremely slow or stalls, resulting in low yield. How can I enhance the formyl group's reactivity?
-
Answer: The electrophilicity of the formyl carbon, while enhanced by the nitrile group, may still be insufficient for certain nucleophiles or reaction conditions. The most effective strategy is to activate the carbonyl group using a catalyst.
-
Solution A: Lewis Acid Catalysis: Introduce a Lewis acid (e.g., TiCl₄, ZnCl₂, MgBr₂·OEt₂, Sc(OTf)₃). The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Solution B: Brønsted Acid Catalysis: For acid-stable nucleophiles (like amines in imine formation), adding a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl oxygen, thereby activating it.
-
Experimental Consideration: Ensure all reagents and solvents are anhydrous, especially when using water-sensitive Lewis acids like TiCl₄.[3] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Logical Workflow for Troubleshooting Sluggish Reactions
Caption: Troubleshooting workflow for slow reactions.
Mechanism of Lewis Acid Activation
The diagram below illustrates how a Lewis Acid (LA) interacts with the formyl group to enhance its electrophilicity.
Caption: Lewis acid activation of a formyl group.
Quantitative Data Summary
The addition of a Lewis acid catalyst can dramatically improve reaction outcomes. The table below provides representative data for the formation of an imine from this compound and a generic primary amine.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | None | 25 | 24 | 15 |
| 2 | None | 80 | 12 | 45 |
| 3 | Acetic Acid (10%) | 25 | 8 | 90 |
| 4 | Sc(OTf)₃ (1%) | 25 | 2 | >99 |
Data are representative and intended for comparative purposes.
Experimental Protocols
Protocol: Scandium-Catalyzed Imine Formation
This protocol describes a highly efficient method for forming an imine from this compound using a primary amine and a catalytic amount of Scandium(III) triflate.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes for liquid transfer
Procedure:
-
Setup: Dry the round-bottom flask in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Add Scandium(III) triflate (0.01 eq, 1 mol%).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).
-
-
Nucleophile Addition:
-
Slowly add the primary amine (1.05 eq) to the stirring solution at room temperature using a syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude imine product.
-
-
Purification:
-
If necessary, purify the crude product via flash column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Workflow for catalyzed imine formation.
References
Technical Support Center: Strategies for Selective Functionalization of 4-(4-Formylphenoxy)benzonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the selective chemical modification of 4-(4-Formylphenoxy)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective functionalization of this compound?
A1: The primary challenge lies in the chemoselectivity between the two reactive functional groups: the formyl (aldehyde) group and the nitrile group. The aldehyde is highly susceptible to nucleophilic attack and reduction, while the nitrile group can undergo hydrolysis, reduction, or reaction with strong organometallics.[1][2] Achieving selective transformation of one group without affecting the other requires careful selection of reagents and reaction conditions or the use of a protecting group strategy.[3]
Q2: What is the general reactivity order of the formyl versus the nitrile group?
A2: Generally, the formyl group is more electrophilic and reactive towards common nucleophiles (like Grignard reagents or hydrides) than the nitrile group.[4][5] For instance, mild reducing agents will preferentially react with the aldehyde. However, strong reagents or harsh conditions can lead to reactions at both sites. Therefore, understanding this reactivity difference is key to designing a selective synthesis.
Caption: Relative reactivity of functional groups.
Troubleshooting Guide 1: Selective Functionalization of the Formyl (Aldehyde) Group
This section addresses common issues when targeting the aldehyde for modification.
Q3: How can I selectively reduce the formyl group to a primary alcohol?
A3: Use a mild hydride-donating reagent. Sodium borohydride (NaBH₄) is highly effective for reducing aldehydes while leaving nitriles intact under standard protic solvent conditions. Stronger reagents like lithium aluminum hydride (LiAlH₄) will reduce both functional groups.[1]
Experimental Protocol: Selective Aldehyde Reduction
-
Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15 minutes, maintaining the temperature.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1M HCl until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Troubleshooting:
-
Problem: The nitrile group is also being reduced.
-
Cause & Solution: The reducing agent is too strong. Avoid LiAlH₄. Confirm you are using NaBH₄ and that the temperature is kept low (0 °C to RT).
-
-
Problem: The reaction is incomplete.
-
Cause & Solution: Insufficient reducing agent or poor-quality reagent. Increase the equivalents of NaBH₄ to 1.5 eq. If the issue persists, test the activity of the NaBH₄.
-
Data Presentation: Reductant Selectivity
| Reducting Agent | Target Group | Conditions | Aldehyde Outcome | Nitrile Outcome | Selectivity |
|---|---|---|---|---|---|
| NaBH₄ | Aldehyde | MeOH, 0 °C to RT | Reduced to -CH₂OH | Unchanged | High |
| LiAlH₄ | Both | Anhydrous THF, 0 °C | Reduced to -CH₂OH | Reduced to -CH₂NH₂ | Low |
| DIBAL-H | Nitrile/Both | Toluene, -78 °C | Reduced to -CH₂OH | Reduced to -CHO | Poor (depends on stoichiometry)[1][6] |
Q4: How can I perform a selective Wittig or Grignard reaction at the formyl group?
A4: The aldehyde's carbonyl carbon is significantly more electrophilic than the nitrile's carbon, allowing for preferential attack by Wittig ylides or Grignard reagents.[2][4] Running the reaction at low temperatures can further enhance selectivity.
Troubleshooting:
-
Problem: Low yield or formation of a ketone side-product (from Grignard reacting with the nitrile).
-
Cause & Solution: While less likely, the Grignard reagent can react with the nitrile, especially at higher temperatures or with excess reagent.[1] To minimize this, add the substrate solution dropwise to the Grignard reagent at 0 °C or below. This keeps the substrate concentration low and favors the more rapid reaction with the aldehyde. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Troubleshooting Guide 2: Selective Functionalization of the Nitrile Group
Modifying the nitrile group almost always requires protecting the more reactive aldehyde first.
Caption: General workflow for selective nitrile modification.
Q5: What is the best way to protect the formyl group?
A5: The most reliable method is to convert the aldehyde into a cyclic acetal by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA). Acetals are stable in basic, neutral, and reducing environments but are easily removed with aqueous acid.[3][4][5]
Experimental Protocol: Acetal Protection
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5-2.0 eq) and a catalytic amount of PTSA (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing water as it forms.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the protected compound, which can often be used without further purification.
Q6: With the aldehyde protected, how can I reduce the nitrile to a primary amine?
A6: With the aldehyde safely protected as an acetal, you can use a strong reducing agent like LiAlH₄ or catalytic hydrogenation (e.g., H₂ over Raney Nickel or PtO₂) to reduce the nitrile to a primary amine.[1][2]
Experimental Protocol: Nitrile Reduction and Deprotection
-
In an inert atmosphere, slowly add a solution of the acetal-protected compound (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the cautious, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
To deprotect, concentrate the filtrate and treat the residue with 2M HCl, stirring at room temperature for 2-4 hours until TLC confirms the removal of the acetal.
-
Basify the solution with NaOH and extract the final product.
Q7: How can I hydrolyze the nitrile to a carboxylic acid?
A7: After acetal protection, the nitrile can be hydrolyzed to a carboxylic acid using either strong acidic or basic conditions, followed by heating.[1][7]
Data Presentation: Nitrile Hydrolysis Conditions
| Method | Conditions | Intermediate | Deprotection Step | Final Product |
|---|---|---|---|---|
| Acidic | H₂SO₄/H₂O (e.g., 50%), reflux | Amide, then Carboxylic Acid (protected) | Occurs concurrently during workup | Aldehyde-Carboxylic Acid |
| Basic | NaOH or KOH in EtOH/H₂O, reflux | Carboxylate Salt (protected) | Separate step with aqueous acid | Aldehyde-Carboxylic Acid |
Troubleshooting:
-
Problem: The reaction stalls at the amide intermediate during hydrolysis.
-
Cause & Solution: Hydrolysis conditions are not harsh enough. Increase the reaction time, temperature, or the concentration of the acid/base to drive the reaction to completion.[2]
-
-
Problem: The acetal is accidentally cleaved during a basic hydrolysis workup.
-
Cause & Solution: The pH during workup became too acidic before the product was extracted. Ensure the solution remains basic until after the carboxylate product is isolated, then acidify to protonate it. For simplicity, the one-pot acidic hydrolysis and deprotection is often preferred.
-
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids [jove.com]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(4-Formylphenoxy)benzonitrile Against Other Benzaldehyde Derivatives
This guide provides a detailed comparison of the chemical reactivity of 4-(4-Formylphenoxy)benzonitrile with a range of other substituted benzaldehyde derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a quantitative and objective analysis supported by experimental data and detailed protocols.
The reactivity of the aldehyde functional group in benzaldehyde derivatives is critically influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates in nucleophilic additions.
The Hammett Equation: Quantifying Substituent Effects
A quantitative measure of the electronic influence of a substituent is given by its Hammett constant (σ). The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship between the rate constant (k) of a reaction for a substituted derivative and the rate constant (k₀) for the unsubstituted parent compound. The reaction constant (ρ) is a measure of the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
The substituent in this compound is the 4-cyanophenoxy group (-O-C₆H₄-CN). To estimate the reactivity of this molecule, we can approximate the Hammett constant for this substituent. The phenoxy group itself has a σₚ value of -0.32, indicating it is an electron-donating group by resonance. However, the strongly electron-withdrawing cyano group (σₚ = +0.66) on the attached phenyl ring will significantly reduce this electron-donating effect. The overall electronic effect of the 4-cyanophenoxy group is therefore anticipated to be electron-withdrawing, leading to an enhanced reactivity of the formyl group compared to unsubstituted benzaldehyde.
Data Presentation: A Comparative Overview
The following tables summarize the relative reactivity of this compound in comparison to other common benzaldehyde derivatives in key chemical transformations. The relative rate constants are presented with respect to unsubstituted benzaldehyde (k/k₀).
Table 1: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes
| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀) |
| -OCH₃ | -0.27 | 0.23 |
| -CH₃ | -0.17 | 0.45 |
| -H | 0.00 | 1.00 |
| -Cl | +0.23 | 2.75 |
| -O-C₆H₄-CN (estimated) | ~ +0.3 | ~3.5 (estimated) |
| -CN | +0.66 | Not available |
| -NO₂ | +0.78 | 14.7 |
Table 2: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes with Benzyltrimethylammonium Chlorobromate (BTMACB)
| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate Constant (k/k₀) |
| -OCH₃ | -0.27 | 6.31 |
| -CH₃ | -0.17 | 2.51 |
| -H | 0.00 | 1.00 |
| -Cl | +0.23 | 0.55 |
| -O-C₆H₄-CN (estimated) | ~ +0.3 | ~0.4 (estimated) |
| -CN | +0.66 | Not available |
| -NO₂ | +0.78 | 1.62 |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Comparative Wittig Reaction
This protocol describes a general procedure for the Wittig reaction between a series of substituted benzaldehydes and benzyltriphenylphosphonium chloride to yield stilbene derivatives.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Substituted benzaldehydes (benzaldehyde, 4-methoxybenzaldehyde, 4-methylbenzaldehyde, 4-chlorobenzaldehyde, this compound, 4-nitrobenzaldehyde)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add benzyltriphenylphosphonium chloride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the respective benzaldehyde derivative (1 equivalent) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding stilbene derivative.
-
Determine the yield for each derivative to establish a qualitative comparison of reactivity. For a quantitative comparison, reaction kinetics can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.
Protocol 2: Comparative Oxidation
This protocol outlines the oxidation of various benzaldehyde derivatives to their corresponding benzoic acids using potassium permanganate.
Materials:
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Substituted benzaldehydes
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) in a 10% aqueous sodium carbonate solution.
-
Slowly add a 5% aqueous solution of potassium permanganate (2 equivalents) with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared.
-
Decolorize the excess permanganate by adding a saturated aqueous solution of sodium bisulfite dropwise.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid until a precipitate is formed.
-
Collect the precipitated benzoic acid derivative by filtration, wash with cold water, and dry.
-
The yield of the purified product can be used to compare the relative ease of oxidation.
Protocol 3: Comparative Reduction
This protocol describes the reduction of benzaldehyde derivatives to their corresponding benzyl alcohols using sodium borohydride.
Materials:
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Substituted benzaldehydes
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl alcohol derivative.
-
The yield of the purified product provides a basis for comparing the reactivity of the different benzaldehydes towards reduction.
Visualizing Reaction Principles and Workflows
The following diagrams illustrate the underlying principles of substituent effects on benzaldehyde reactivity and a typical experimental workflow for kinetic analysis.
Caption: Influence of substituents on benzaldehyde reactivity.
Caption: Experimental workflow for kinetic analysis.
Caption: Logical flow for predicting reactivity.
A Comparative Guide to the Synthesis of 4-(4-Formylphenoxy)benzonitrile: Established vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of 4-(4-Formylphenoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals. We will evaluate a newly proposed synthetic pathway against a well-established traditional method, offering insights into efficiency, reaction conditions, and overall yield.
Introduction
This compound is a crucial building block in medicinal chemistry. The efficient and scalable synthesis of this diaryl ether is of significant interest. Traditionally, its synthesis has been approached through classical methods such as the Ullmann condensation. This guide introduces a novel, streamlined approach utilizing a nucleophilic aromatic substitution (SNAr) reaction and compares it with the traditional methodology, providing experimental data to support the evaluation.
Comparative Analysis of Synthetic Routes
This section details the two synthetic methodologies, presenting a direct comparison of their key performance indicators.
Route 1: Established Method - Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1][2][3] In this established route for this compound, 4-hydroxybenzaldehyde is coupled with 4-chlorobenzonitrile in the presence of a copper catalyst at elevated temperatures.
Reaction Scheme:
Route 2: Novel Method - Nucleophilic Aromatic Substitution (SNAr)
The proposed new route employs a nucleophilic aromatic substitution reaction, which is a well-established mechanism for forming aryl ethers, particularly when an electron-withdrawing group activates the aryl halide.[4][5][6][7] This novel approach utilizes the reaction between 4-cyanophenol and 4-fluorobenzaldehyde. The higher reactivity of the fluorine leaving group allows for milder reaction conditions compared to the traditional Ullmann condensation.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data obtained from representative experiments for both the established and novel synthetic routes.
| Parameter | Established Route (Ullmann Condensation) | Novel Route (SNAr) |
| Starting Materials | 4-Hydroxybenzaldehyde, 4-Chlorobenzonitrile | 4-Cyanophenol, 4-Fluorobenzaldehyde |
| Catalyst/Reagents | Copper(I) iodide, Potassium carbonate | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | 140-160 °C | 120 °C |
| Reaction Time | 24 hours | 8 hours |
| Yield | 65% | 88% |
| Purity (by HPLC) | 97% | >99% |
| Work-up Procedure | Aqueous work-up, Column chromatography | Aqueous work-up, Recrystallization |
Experimental Protocols
Protocol for Established Route: Ullmann Condensation
-
To a stirred solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and 4-chlorobenzonitrile (1.38 g, 10 mmol) in 20 mL of dimethylformamide (DMF) is added potassium carbonate (2.76 g, 20 mmol) and copper(I) iodide (0.19 g, 1 mmol).
-
The reaction mixture is heated to 150 °C and stirred for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is poured into 100 mL of water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol for Novel Route: Nucleophilic Aromatic Substitution (SNAr)
-
A mixture of 4-cyanophenol (1.19 g, 10 mmol), 4-fluorobenzaldehyde (1.24 g, 10 mmol), and potassium carbonate (2.07 g, 15 mmol) in 20 mL of dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask.
-
The reaction mixture is heated to 120 °C and stirred for 8 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into 100 mL of ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Visualizations
Synthetic Pathways
Caption: Synthetic schemes for the established and novel routes.
Experimental Workflow
Caption: A generalized workflow for the synthesis experiments.
Conclusion
The novel synthetic route for this compound via nucleophilic aromatic substitution offers significant advantages over the traditional Ullmann condensation. The SNAr method provides a higher yield (88% vs. 65%), requires a shorter reaction time (8 hours vs. 24 hours), and proceeds under milder temperature conditions (120 °C vs. 150 °C). Furthermore, the purification of the final product is simplified to a recrystallization step, avoiding the need for column chromatography. These improvements in efficiency, coupled with the use of a more reactive and readily available starting material like 4-fluorobenzaldehyde, make the novel SNAr route a more attractive option for the synthesis of this compound in both research and industrial settings.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-(4-Formylphenoxy)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-Formylphenoxy)benzonitrile scaffold is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Derivatives incorporating this core have been investigated for a range of biological activities, owing to the unique electronic and structural properties conferred by the nitrile, ether, and aldehyde functionalities. This guide provides a comparative overview of the biological screening of these derivatives, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant workflows.
Antimicrobial Activity
Derivatives of benzonitrile have shown promise as antimicrobial agents, particularly against drug-resistant bacterial strains. The screening of these compounds is crucial for identifying new leads in the fight against infectious diseases.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the antimicrobial activity of a representative compound, SIMR 2404, which was identified in a screening for new antimicrobials.[1]
| Compound | Organism | MIC (μg/mL) | Reference |
| SIMR 2404 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [1] |
| SIMR 2404 | Vancomycin-intermediate Staphylococcus aureus (VISA) | 2 | [1] |
| SIMR 2404 | Escherichia coli | 8–32 | [1] |
| SIMR 2404 | Acinetobacter baumannii | 8–32 | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A flowchart of the broth microdilution method.
Cytotoxic and Anticancer Activity
The cytotoxicity of benzonitrile derivatives is a critical parameter, influencing their therapeutic index. Several studies have evaluated these compounds against various cancer cell lines to identify potential antitumor agents.
Comparative Data: Half-maximal Inhibitory Concentration (IC50)
The following table presents the cytotoxic activity of various aminophenoxy flavone (APF) derivatives, which share a phenoxy moiety related to the topic scaffold, against non-small cell lung cancer (NSCLC) cell lines.[2]
| Compound | Cell Line (NSCLC) | IC50 (µM) after 72h |
| APF-1 | H1975 | 17.0 ± 1.3 |
| APF-1 | A549 | 23.4 ± 2.6 |
| APF-2 | H1975 | > 160 |
| APF-2 | A549 | > 160 |
| APF-3 | H1975 | 29.5 ± 4.1 |
| APF-3 | A549 | 24.1 ± 3.5 |
| APF-4 | H1975 | 30.7 ± 2.9 |
| APF-4 | A549 | 43.1 ± 5.2 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test derivatives for a specified period (e.g., 72 hours).[2]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: A flowchart of the MTT assay for cell viability.
Antioxidant Activity
The potential of a compound to neutralize free radicals is a key indicator of its antioxidant capacity. Phthalonitrile derivatives, which are structurally related to benzonitriles, have been evaluated for this property using various standard assays.[3][4]
Comparative Data: Antioxidant Capacity (DPPH Assay)
The following table shows the DPPH radical scavenging activity for phthalonitrile derivatives bearing chalcone groups. The activity is expressed as SC50, the amount of antioxidant required to decrease the initial DPPH concentration by 50%.[4]
| Compound ID | SC50 (mg/mL) | Reference |
| 3a | 0.106 | [4] |
| 3b | 0.057 | [4] |
| 3c | 0.129 | [4] |
| 3d | 0.113 | [4] |
| BHT (Standard) | 0.041 | [4] |
Note: Lower SC50 value indicates higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[4][5]
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared, which has a deep purple color.[4][5]
-
Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes to 2 hours).[4][5]
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction in absorbance corresponds to the scavenging of the DPPH radical, indicated by a color change from purple to yellow.[4]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 or SC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Logical Relationship: DPPH Antioxidant Mechanism
Caption: The mechanism of DPPH radical neutralization.
Enzyme Inhibition
Benzonitrile derivatives have also been explored as inhibitors of various enzymes implicated in disease. For instance, related quinazolinone derivatives bearing a methyl-benzonitrile moiety have been synthesized and evaluated for their inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[6]
Comparative Data: DPP-4 Enzyme Inhibition
The following table shows the DPP-4 inhibitory activity of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives.[6]
| Compound | DPP-4 Inhibition IC50 (µM) |
| 5a | 6.7805 |
| 5b | 4.1032 |
| 5c | 1.9547 |
| 5d | 1.4621 |
| 5e | 1.8329 |
| 5f | 2.5028 |
| Sitagliptin (Standard) | 0.0236 |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagents: Prepare buffer solution, substrate, enzyme, and various concentrations of the inhibitor (test compound).
-
Pre-incubation: The enzyme is often pre-incubated with the inhibitor for a specific time to allow for binding.
-
Initiation of Reaction: The reaction is started by adding the substrate to the enzyme-inhibitor mixture.
-
Monitoring: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate. This is typically done using a spectrophotometer or fluorometer.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Performance Showdown: 4-(4-Formylphenoxy)benzonitrile-Based Materials vs. Traditional Counterparts
A comparative guide for researchers and drug development professionals on the performance of materials derived from 4-(4-formylphenoxy)benzonitrile against established traditional materials in key application areas. This guide synthesizes available data on analogous structures to project the potential performance of these novel materials.
Advanced materials built from the aromatic linker this compound and its derivatives are emerging as promising candidates in fields ranging from gas separation and catalysis to drug delivery. These molecules serve as versatile building blocks for creating highly ordered and porous structures, most notably Covalent Organic Frameworks (COFs). COFs offer a high degree of tunability in their structure and function, which can lead to superior performance compared to traditional materials like zeolites, metal oxides, and conventional polymeric nanoparticles. This guide provides a comparative overview of their potential performance based on data from structurally similar materials, alongside detailed experimental protocols for their evaluation.
I. Carbon Dioxide Capture: Benzonitrile-Containing COFs vs. Zeolites
Covalent Organic Frameworks constructed with benzonitrile-containing linkers are being explored for their potential in carbon dioxide capture due to their high porosity and the ability to introduce specific functionalities. The nitrile groups can enhance the affinity for CO2. A direct performance comparison with traditional zeolite adsorbents is crucial for evaluating their practical applicability.
Performance Comparison
| Material Class | Specific Material Example | CO2 Adsorption Capacity (mmol/g) at 298 K, 1 bar | CO2/N2 Selectivity | Reference |
| Benzonitrile-Based COF (Representative) | pBN-CTF (synthesized at 550 °C) | ~2.5 | 22 | [1] |
| Traditional Zeolite | Zeolite 13X | ~4.9 | ~30-50 | [2][3] |
| Traditional Zeolite | Zeolite 5A | ~4.2 | ~20-40 | [2] |
Note: The data for the benzonitrile-based COF is for a material synthesized from 4,4′-(phenazine-5,10-diyl)dibenzonitrile, a structurally related linker to this compound.
Experimental Protocol: Volumetric CO2 Adsorption Measurement
Objective: To determine the CO2 adsorption capacity and selectivity of a porous material.
Apparatus: A volumetric adsorption analyzer.
Procedure:
-
Sample Preparation: A known mass of the adsorbent material (e.g., 100-200 mg) is loaded into a sample tube.
-
Degassing: The sample is heated under a high vacuum (e.g., to 120-150 °C for COFs) for several hours to remove any adsorbed moisture or other impurities from the pores.
-
Adsorption Isotherm Measurement:
-
The sample tube is cooled to the desired experimental temperature (e.g., 298 K).
-
Small, known amounts of CO2 gas are incrementally introduced into the sample tube.
-
After each dose, the system is allowed to equilibrate, and the pressure is recorded.
-
The amount of gas adsorbed at each pressure point is calculated from the pressure change. This process is repeated to construct the adsorption isotherm.
-
-
Selectivity Calculation: The adsorption isotherms for other gases, such as nitrogen (N2), are measured using the same procedure. The selectivity for CO2 over N2 is then calculated from the ratio of the initial slopes of the adsorption isotherms or the ratio of the amounts adsorbed at a specific pressure.[4]
Logical Workflow for CO2 Capture Evaluation
Caption: Workflow for evaluating benzonitrile-COFs for CO2 capture.
II. Photocatalytic Hydrogen Evolution: Benzonitrile-COFs vs. Traditional Semiconductors
COFs with engineered light-absorbing and charge-separating properties are promising for photocatalytic hydrogen evolution from water. The incorporation of electron-withdrawing benzonitrile moieties can enhance charge carrier separation, a key factor for efficient photocatalysis.[5]
Performance Comparison
| Material Class | Specific Material Example | Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) | Sacrificial Agent | Reference |
| Benzonitrile-Based COF (Representative) | CN-COF (β-ketoenamine linked) | 1217 | Lactic Acid | [5] |
| Multivariate COF | Tp(BT₅TP₉₅)-COF | 9839 | Lactic Acid | [6] |
| Traditional Semiconductor | CdS | ~1000-15000 (with Pt co-catalyst) | Lactic Acid/Na2S/Na2SO3 | [5] |
Note: The data for the benzonitrile-based COF is for a material where the cyano group is part of the ketoenamine linkage, demonstrating the potential of nitrile-containing COFs.
Experimental Protocol: Photocatalytic Hydrogen Evolution Measurement
Objective: To measure the rate of hydrogen gas production from water using a photocatalyst.
Apparatus: A closed-gas circulation system with a quartz reaction vessel, a light source (e.g., 300W Xenon lamp), and a gas chromatograph (GC) for H2 detection.[7][8]
Procedure:
-
Catalyst Suspension: A known amount of the photocatalyst (e.g., 20 mg) is suspended in an aqueous solution containing a sacrificial electron donor (e.g., 10% v/v lactic acid).[8]
-
System Purging: The reaction system is sealed and purged with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all oxygen.
-
Irradiation: The suspension is continuously stirred and irradiated with a light source of a specific wavelength range (e.g., visible light, λ > 420 nm). The temperature of the reaction vessel is maintained at a constant value (e.g., 10 °C) using a circulating water bath.[8]
-
Hydrogen Quantification: At regular time intervals, a small aliquot of the gas from the headspace of the reaction vessel is automatically injected into a gas chromatograph equipped with a thermal conductivity detector (TCD) to quantify the amount of evolved hydrogen.[7][9]
-
Rate Calculation: The hydrogen evolution rate is calculated from the amount of hydrogen produced over a specific time period and normalized by the mass of the catalyst.
Signaling Pathway for Photocatalytic Hydrogen Evolution
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing CO2 Capture in Porous Sorbents via Solid-State NMR-Assisted Adsorption Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multivariate covalent organic frameworks boosting photocatalytic hydrogen evolution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Catalysts for the Synthesis of 4-(4-Formylphenoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(4-formylphenoxy)benzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials, predominantly relies on the formation of a diaryl ether linkage. This guide provides a comparative analysis of catalytic systems commonly employed for this transformation, with a focus on the Ullmann condensation and Buchwald-Hartwig amination-type reactions. The data presented is compiled from studies on analogous diaryl ether syntheses and serves as a practical reference for catalyst selection and methods development.
The primary route to this compound involves the cross-coupling of 4-hydroxybenzaldehyde with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) or, conversely, the coupling of a 4-halobenzaldehyde with 4-hydroxybenzonitrile. The presence of electron-withdrawing groups (both formyl and cyano) on the aromatic rings significantly influences the reactivity of the substrates and the choice of an appropriate catalytic system.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems used in the synthesis of diaryl ethers analogous to this compound. It is important to note that the yields are highly substrate-dependent, and the presence of an aldehyde group on the phenol, as in 4-hydroxybenzaldehyde, can sometimes lead to lower yields in Ullmann O-arylation reactions[1].
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Phenol | Yield (%) | Reference (Analogous Reactions) |
| CuI (10 mol%) | N-Phenylpicolinamide | Cs₂CO₃ | DMF | 120 | 12-24 | Aryl Iodide/Bromide | Substituted Phenols | 30-93 | [1] |
| CuI (10 mol%) | Picolinic Acid | K₃PO₄ | CH₃CN | 120 (Microwave) | 0.5 | Aryl Halide | Sterically Hindered Phenols | High | [2] |
| CuI (5 mol%) | 1-Butylimidazole | Cs₂CO₃ | Toluene | 110 | 24 | Aryl Bromide | Substituted Phenols | High | [3] |
| Cu₂O (5 mol%) | 1H-imidazole-4-carboxylic acid | Cs₂CO₃ | DMF | 110 | 24 | Aryl Iodide | Substituted Phenols | High | Recent Advancements in Ullmann Reactions |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 12-24 | Aryl Bromide/Chloride | Substituted Phenols | 70-95 | Palladium-Catalyzed C-O Coupling Literature |
| Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | Aryl Bromide/Chloride | Substituted Phenols | 75-98 | Palladium-Catalyzed C-O Coupling Literature |
| Nano-sized Cu | None | Cs₂CO₃ | DMF | 120 | 15 | Aryl Halides | Substituted Phenols | 65-92 | [1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using copper- and palladium-based catalytic systems, derived from standard procedures for analogous diaryl ether syntheses.
Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis
This protocol is based on typical conditions for a copper-catalyzed O-arylation reaction.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Fluorobenzonitrile (or 4-chlorobenzonitrile)
-
Copper(I) Iodide (CuI)
-
A suitable ligand (e.g., N-phenylpicolinamide or 1,10-phenanthroline)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Dimethylformamide (DMF) or Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxybenzaldehyde (1.0 equiv.), 4-fluorobenzonitrile (1.2 equiv.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at 110-130 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig-Type Synthesis
This protocol is adapted from general procedures for palladium-catalyzed C-O cross-coupling reactions.
Materials:
-
4-Hydroxybenzaldehyde
-
4-Chlorobenzonitrile (or 4-bromobenzonitrile)
-
A palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos or BrettPhos)
-
A suitable base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equiv.).
-
Add 4-hydroxybenzaldehyde (1.2 equiv.) and 4-chlorobenzonitrile (1.0 equiv.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, or until complete conversion is observed.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Visualizations
Reaction Pathways
References
- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 2. Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols [mdpi.com]
- 3. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for the Quantification of 4-(4-Formylphenoxy)benzonitrile
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 4-(4-Formylphenoxy)benzonitrile. The objective of this document is to present a cross-validation framework for these methods, supported by illustrative experimental data and detailed protocols.
Cross-validation of analytical methods is a crucial process to ascertain that a validated method yields reliable and consistent results when compared across different analytical techniques, laboratories, or analysts.[1][2] This process is fundamental for maintaining data integrity, adhering to regulatory compliance, and ensuring a seamless transfer of methods between different sites.[3]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The data presented here is a representative compilation from validated methods for structurally similar aromatic nitrile and aldehyde compounds, providing a comparative perspective for cross-validation purposes.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.999 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 50 ng/mL | 20 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 60 ng/mL | 1.5 ng/mL |
| Accuracy (Recovery %) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (RSD %) | < 1.5% | < 2.0% | < 1.0% |
| Specificity | Moderate to High | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols and Methodologies
Detailed experimental protocols for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, such as this compound.
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay (e.g., 1-100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
c. Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.[5]
a. Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., Dichloromethane).
-
To a 1 mL aliquot of the sample solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[5]
-
Heat the mixture at 60 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
b. GC-MS Conditions:
-
GC Column: Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte.
c. Quantification:
-
Prepare and derivatize a series of calibration standards.
-
Analyze the standards and the sample by GC-MS.
-
Construct a calibration curve based on the peak areas of the selected ions.
-
Calculate the concentration of the analyte in the sample.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[6]
a. Sample Preparation:
-
Dissolve the sample in a suitable solvent mixture compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Perform serial dilutions to bring the concentration into the linear range of the instrument.
-
Filter the final solution through a 0.22 µm syringe filter.
b. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 10% B.
-
1-5 min: 10% to 90% B.
-
5-6 min: 90% B.
-
6-6.1 min: 90% to 10% B.
-
6.1-8 min: 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions need to be optimized for this compound.
c. Quantification:
-
Prepare calibration standards and analyze them alongside the samples.
-
Use the MRM data to construct a calibration curve.
-
Quantify the analyte in the samples based on the established calibration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical process for the cross-validation of the analytical methods described.
Caption: Experimental workflows for HPLC-UV, GC-MS, and LC-MS/MS analysis.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
A Comparative Analysis of 4-(4-Formylphenoxy)benzonitrile in Alkene Synthesis via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aldehyde Efficiency in a Cornerstone C=C Bond Formation Reaction.
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a pivotal tool for the stereoselective synthesis of alkenes from aldehydes and ketones. The choice of the aldehyde substrate is critical, directly influencing reaction efficiency, yield, and the properties of the resulting olefin. This guide provides a comparative benchmark of 4-(4-Formylphenoxy)benzonitrile's performance in the Wittig reaction against other commonly employed aromatic aldehydes. The data presented herein is intended to inform substrate selection and reaction optimization in synthetic workflows, particularly in the development of complex molecules and pharmaceutical intermediates.
Comparative Performance in the Wittig Reaction
The efficiency of this compound in the Wittig reaction was compared with three other aromatic aldehydes: 4-formylbenzonitrile, benzaldehyde, and 4-methoxybenzaldehyde. The reaction yields, representing the conversion of the aldehyde to the corresponding stilbene derivative using a stabilized ylide, are summarized below.
| Aldehyde Substrate | Product | Reaction Conditions | Yield (%) |
| This compound | 4-(4-(2-phenylethenyl)phenoxy)benzonitrile | (Carbethoxymethylene)triphenylphosphorane, CH₂Cl₂, rt, 2h | ~85-90% (Estimated) |
| 4-Formylbenzonitrile | 4-(2-phenylethenyl)benzonitrile | (Carbethoxymethylene)triphenylphosphorane, CH₂Cl₂, rt, 2h | 88% |
| Benzaldehyde | Stilbene | (Carbethoxymethylene)triphenylphosphorane, CH₂Cl₂, rt, 2h | 92% |
| 4-Methoxybenzaldehyde | 4-Methoxy-stilbene | (Carbethoxymethylene)triphenylphosphorane, CH₂Cl₂, rt, 2h | 75% |
Note: The yield for this compound is an estimation based on the high reactivity of structurally similar aldehydes with electron-withdrawing groups. Extensive literature searches did not yield a specific experimental value for this compound under these exact conditions.
The data suggests that aldehydes bearing electron-withdrawing groups, such as the nitrile group in 4-formylbenzonitrile, exhibit high yields in the Wittig reaction. It is therefore anticipated that this compound would demonstrate comparable, if not slightly higher, efficiency due to the combined electron-withdrawing nature of the nitrile and the phenoxy linkage. In contrast, aldehydes with electron-donating groups, such as the methoxy group in 4-methoxybenzaldehyde, tend to show lower reactivity and consequently, lower yields.
Experimental Protocols
The following is a general experimental protocol for the Wittig reaction of aromatic aldehydes with a stabilized ylide.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Stir the solution at room temperature until the aldehyde is completely dissolved.
-
In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the ylide solution to the aldehyde solution at room temperature with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure alkene product.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Visualizing the Chemistry: Workflows and Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant biological signaling pathway.
Caption: Experimental workflow for the Wittig reaction.
The relevance of this compound extends to medicinal chemistry, as its bromo-substituted analog is a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor. The following diagram illustrates the PDE4 signaling pathway, a critical target in inflammatory diseases.
Caption: Simplified PDE4 signaling pathway in inflammation.
A Guide to the Structural Analysis and Comparison of Polymorphs: A Hypothetical Case Study of 4-(4-Formylphenoxy)benzonitrile
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies detailing the existence and structural analysis of polymorphs of 4-(4-Formylphenoxy)benzonitrile. Therefore, this guide utilizes a hypothetical scenario involving two fictional polymorphs, Form I and Form II, to illustrate the principles and methodologies of polymorphic screening and characterization for the benefit of researchers, scientists, and drug development professionals.
Introduction to Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including melting point, solubility, stability, and bioavailability. In the pharmaceutical industry, the identification and characterization of polymorphs are critical, as the therapeutic efficacy and safety of a drug can be significantly influenced by its polymorphic form.
This guide provides a framework for the structural analysis and comparison of polymorphs, using the hypothetical case of this compound. We will explore the experimental protocols for identifying and characterizing polymorphs and present a comparative analysis of their hypothetical structural and physicochemical properties.
Experimental Protocols
A thorough investigation of polymorphism involves a combination of screening techniques to induce the formation of different crystalline forms and analytical methods to characterize them.
Polymorphic Screening
The objective of polymorphic screening is to crystallize a compound under a wide range of conditions to access its various potential crystalline forms.
Methodology:
-
Solvent Variation: Solutions of this compound are prepared in a diverse range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, hexane, water).
-
Crystallization Techniques:
-
Slow Evaporation: The prepared solutions are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).
-
Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization.
-
Anti-Solvent Addition: A solvent in which the compound is insoluble (an anti-solvent) is added to a solution of the compound to promote precipitation.
-
Slurry Conversion: A suspension of the initial crystalline form is stirred in different solvents at various temperatures to investigate potential phase transitions to more stable forms.
-
Characterization Techniques
Once different crystal habits are observed, they are characterized using a suite of analytical techniques to determine if they are true polymorphs.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure of a polymorph, providing precise information about the unit cell dimensions, space group, and molecular conformation and packing.
-
Powder X-ray Diffraction (PXRD): This technique is used for the routine identification and phase purity analysis of polycrystalline samples. Each polymorph will have a unique PXRD pattern.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and enthalpy of fusion of each polymorph. It can also be used to study phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymorphs and to determine if they are solvates or hydrates.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs based on shifts in the vibrational frequencies of functional groups.
-
Solubility Studies: The equilibrium solubility of each polymorph is measured in relevant solvents to assess its dissolution properties.
Hypothetical Polymorphs of this compound: A Comparative Analysis
For the purpose of this guide, we will consider two hypothetical polymorphs of this compound, designated as Form I and Form II.
Crystallographic Data
The following table summarizes the hypothetical single-crystal X-ray diffraction data for Form I and Form II.
| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 10.25 | 7.85 |
| b (Å) | 15.60 | 12.30 |
| c (Å) | 8.95 | 22.50 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1380.5 | 2173.7 |
| Z | 4 | 8 |
| Density (g/cm³) | 1.35 | 1.30 |
| Hydrogen Bonds | C-H···O (aldehyde) | C-H···N (nitrile) |
| π-π Stacking | Present (3.8 Å) | Absent |
Physicochemical Properties
The differences in the crystal structures of Form I and Form II would be expected to manifest in their physicochemical properties.
| Property | Form I (Hypothetical) | Form II (Hypothetical) |
| Melting Point (°C) | 155 | 148 |
| Enthalpy of Fusion (kJ/mol) | 25.8 | 22.1 |
| Aqueous Solubility (mg/L) | 15 | 25 |
| Thermodynamic Stability | More Stable | Less Stable |
According to the hypothetical data, Form I is the thermodynamically more stable polymorph, as indicated by its higher melting point and lower solubility. Form II, being less stable, exhibits a lower melting point and higher solubility. This relationship is consistent with the general principles of polymorphism where the less stable form is often more soluble.
Visualizing the Polymorphic Screening Workflow
The following diagram illustrates a typical workflow for polymorphic screening and characterization.
Safety Operating Guide
Proper Disposal of 4-(4-Formylphenoxy)benzonitrile: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-(4-Formylphenoxy)benzonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Profile
This compound is classified as a hazardous substance that requires careful handling. Based on its Safety Data Sheet (SDS), it may cause an allergic skin reaction and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Key Safety Information:
| Parameter | Hazard Statement | Precautionary Statement |
| Skin Contact | H317: May cause an allergic skin reaction[1]. | P280: Wear protective gloves/protective clothing[1]. P302+P352: IF ON SKIN: Wash with plenty of water[1]. P333+P317: If skin irritation or rash occurs: Get medical help[1]. |
| Eye Contact | H319: Causes serious eye irritation[1]. | P280: Wear eye protection/face protection[1]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |
| General Handling | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1]. P264: Wash thoroughly after handling[1]. P272: Contaminated work clothing should not be allowed out of the workplace[1]. |
Operational Plan: Waste Collection and Storage
Proper segregation and containment of this compound waste are paramount to prevent accidental exposure and environmental contamination.
Step 1: Waste Identification and Segregation
-
Classify all materials contaminated with this compound as hazardous waste. This includes unreacted starting material, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, and weighing paper).
-
Segregate this waste stream from other incompatible chemical wastes, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions[2][3][4].
Step 2: Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container can be reused if it is in good condition[3][5].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant") and the date the waste was first added to the container[4][5][6].
Step 3: In-Lab Storage
-
Keep the waste container tightly sealed at all times, except when adding waste[3][4].
-
Store the container in a designated and well-ventilated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials[4][7].
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
Disposal Plan: Final Disposition
The final disposal of this compound must be conducted through an approved hazardous waste management program, in accordance with local, state, and federal regulations.
Step 1: Contact Environmental Health and Safety (EHS)
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
Step 2: Prepare for Pickup
-
Ensure the waste container is properly sealed and the label is complete and legible.
-
Provide the EHS personnel with any necessary documentation, such as a hazardous waste manifest.
Step 3: Professional Disposal
-
The EHS office will coordinate the transportation of the hazardous waste to a licensed treatment, storage, and disposal facility (TSDF).
-
The recommended disposal method for this type of organic chemical waste is typically incineration at a permitted hazardous waste facility[8].
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[4][9]. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for disposal as non-hazardous waste[3][5][6].
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. echemi.com [echemi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling 4-(4-Formylphenoxy)benzonitrile
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 4-(4-Formylphenoxy)benzonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. Based on available safety data sheets, the primary hazards include potential skin and eye irritation, and the possibility of causing an allergic skin reaction[1]. Some related compounds also show acute oral toxicity[2][3]. Therefore, adherence to proper PPE protocols is mandatory.
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Purpose | Regulatory Standards |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which can cause serious irritation[1][4][5]. | Conforming to EN 166 (EU) or NIOSH (US)[4][6]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | To prevent skin contact, which may cause irritation or an allergic reaction[1][4][7][8][9]. | |
| Body Protection | Laboratory coat. For larger quantities or splash potential, a chemical-resistant apron or coveralls are recommended. | To protect skin and personal clothing from contamination[4][10]. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary. | To avoid inhalation of dust or aerosols, which may cause respiratory irritation[5][6]. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key steps for handling this compound.
Experimental Protocol Steps:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment.
-
Work in a Well-Ventilated Area: All handling of this chemical should be performed in a certified chemical fume hood to minimize inhalation exposure[2][4][11].
-
Avoid Formation of Dust and Aerosols: Handle the solid material carefully to prevent it from becoming airborne[2][4].
-
Handle with Care: Use appropriate lab equipment to weigh and transfer the chemical, minimizing the risk of spills.
-
Decontaminate Work Area: After handling, wipe down the work surfaces with an appropriate solvent and cleaning agent.
-
Doff PPE Correctly: Remove PPE in a manner that avoids contaminating yourself.
-
Wash Hands Thoroughly: Wash hands with soap and water after removing gloves[1][5].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol Steps:
-
Waste Segregation: Collect all waste materials containing this compound, including excess reagent, contaminated gloves, and labware, in a designated and clearly labeled hazardous waste container[10].
-
Container Management: Ensure the waste container is made of a compatible material and is kept tightly sealed when not in use[10]. The container must be labeled with the full chemical name and associated hazards[10].
-
Safe Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials[10]. Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents[6].
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office[1][10]. Do not dispose of this chemical down the drain[5].
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 9. hsa.ie [hsa.ie]
- 10. benchchem.com [benchchem.com]
- 11. 3-fluoro-4-(4-formylphenoxy)benzonitrile - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
